Aflavarin
Description
This compound has been reported in Aspergillus flavus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O9/c1-11-6-14(29-3)20(23-18(11)15(30-4)9-17(26)33-23)21-22(31-5)19-12(10-25)7-13(28-2)8-16(19)32-24(21)27/h6-9,25H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCPIZEGQBDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C(C=C4OC3=O)OC)CO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144429-67-4 | |
| Record name | Aflavarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144429674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AFLAVARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KX0BAN56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Aflavarin Biosynthesis Pathway in Aspergillus flavus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflavarin is a polyketide-derived secondary metabolite produced by the filamentous fungus Aspergillus flavus. Unlike the well-studied aflatoxins, this compound is a bicoumarin with reported anti-insectan properties, suggesting its potential as a lead compound for novel insecticide development. The biosynthesis of this compound is governed by a specific gene cluster (Cluster 39) whose expression is intricately regulated by the global velvet domain protein, VeA. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including the genetic basis, proposed enzymatic steps, and regulatory mechanisms. It further details experimental protocols for the study of this pathway and presents available quantitative data to facilitate further research and exploration of this compound's bioactive potential.
Introduction
Aspergillus flavus is a ubiquitous saprophytic fungus known for its ability to produce a diverse array of secondary metabolites. While the primary focus of research has been on the carcinogenic aflatoxins, the fungus also synthesizes other bioactive compounds, including this compound. This compound, a 3-8′-linked bicoumarin, is predominantly produced in the sclerotia of the fungus, which are durable structures that allow for survival in harsh environmental conditions[1]. The production of this compound is linked to a specific secondary metabolite gene cluster, designated as cluster 39, the expression of which is positively regulated by the global regulator VeA[1][2]. This guide delves into the genetic and biochemical intricacies of the this compound biosynthesis pathway.
The this compound Gene Cluster (Cluster 39)
The genetic blueprint for this compound biosynthesis is located in a five-gene cluster (Cluster 39) within the A. flavus genome. The expression of all genes in this cluster is dependent on the presence of the functional veA gene[1][2]. Deletion of veA leads to a significant downregulation of the cluster's genes and a concomitant loss of this compound production[2]. The genes within this cluster and their putative functions are summarized in Table 1.
| Gene Name | Locus Tag | Putative Function |
| afvA | AFLA_108540 | NADH oxidase |
| afvB | AFLA_108550 | Polyketide Synthase (PKS) |
| afvC | AFLA_108560 | O-methyltransferase |
| afvD | AFLA_108570 | Methyltransferase |
| afvE | AFLA_108580 | Cytochrome P450 monooxygenase |
| Table 1: Genes of the this compound Biosynthesis Cluster (Cluster 39) and Their Putative Functions[1]. |
Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is hypothesized to proceed through the dimerization of two coumarin monomers, which are themselves derived from a polyketide precursor[1]. The polyketide synthase, AfvB, is predicted to synthesize the initial polyketide chain. Subsequent modifications, including oxidation, methylation, and cyclization, are likely carried out by the other enzymes in the cluster (AfvA, AfvC, AfvD, and AfvE) to form the coumarin monomers. The final step is a proposed oxidative coupling of two monomer units to form the 3-8' linked bicoumarin structure of this compound.
Regulation of this compound Biosynthesis by VeA
The veA gene is a global regulator in A. flavus, influencing development and secondary metabolism. Transcriptomic studies have demonstrated that veA is essential for the expression of the this compound gene cluster[2]. In a ΔveA mutant, the expression of all five genes in cluster 39 is significantly downregulated, leading to the abolition of this compound production[2]. This indicates that VeA acts as a positive regulator, either directly or indirectly, of the this compound biosynthesis pathway. The precise mechanism of this regulation is still under investigation but is a critical aspect of understanding how A. flavus controls the production of this specialized metabolite.
Quantitative Data
Quantitative data on the this compound biosynthesis pathway is currently limited. However, qRT-PCR validation of microarray data has confirmed the veA-dependent expression of the this compound gene cluster. The expression of afvB (the PKS gene) has been shown to be significantly higher in sclerotia compared to mycelia and conidia[2]. More detailed quantitative studies are required to fully understand the dynamics of gene expression and enzyme kinetics within this pathway.
| Gene | Condition | Fold Change (Relative to Mycelium) | Reference |
| afvB | Sclerotia | ~20x | [2] |
| afvB | Conidia | ~2x | [2] |
| Table 2: Relative Expression of the this compound Polyketide Synthase Gene (afvB) in Different Fungal Structures. |
Experimental Protocols
The following protocols are provided as a starting point for researchers interested in studying the this compound biosynthesis pathway. They are based on established methods for the analysis of fungal secondary metabolites and gene expression.
Induction of Sclerotia and this compound Production
-
Culture Medium: Prepare Czapek-Dox agar supplemented with 2% sorbitol.
-
Inoculation: Inoculate the center of the agar plates with a spore suspension of A. flavus.
-
Incubation: Incubate the plates in complete darkness at 30°C for 10-14 days to induce sclerotia formation.
-
Harvesting Sclerotia: After incubation, gently scrape the sclerotia from the agar surface.
Extraction of this compound
-
Homogenization: Homogenize the harvested sclerotia in a suitable organic solvent such as chloroform or ethyl acetate.
-
Extraction: Perform a liquid-liquid extraction. The organic phase will contain the secondary metabolites.
-
Concentration: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of methanol or a suitable solvent for analysis.
Analysis of this compound by HPLC-MS
-
Chromatography: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is recommended.
-
Detection: Couple the HPLC system to a mass spectrometer for detection and identification of this compound and its precursors. High-resolution mass spectrometry can aid in the identification of novel intermediates.
-
Quantification: Use a diode array detector (DAD) or mass spectrometer in selected ion monitoring (SIM) mode for quantification against a purified standard of this compound.
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Extract total RNA from fungal tissues (sclerotia, mycelia) using a suitable kit or Trizol-based method.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Primer Design: Design specific primers for the target genes (afvA, afvB, afvC, afvD, afvE) and a reference gene (e.g., β-tubulin).
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Conclusion and Future Directions
The this compound biosynthesis pathway in Aspergillus flavus represents an intriguing area of research with potential applications in agriculture and drug discovery. The identification of the veA-regulated gene cluster provides a genetic basis for further investigation. Future research should focus on:
-
Elucidation of the complete biosynthetic pathway: This includes the identification and structural characterization of all intermediates.
-
Biochemical characterization of the pathway enzymes: This will confirm the function of each protein in the Afv cluster.
-
Understanding the precise regulatory mechanism of VeA: Investigating the direct or indirect interaction of VeA with the this compound gene cluster.
-
Exploring the biological activity of this compound and its precursors: This could lead to the development of new anti-insectan agents.
This technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound biosynthesis and unlock its potential.
References
A Technical Guide to the Regulation and Expression of the Aflavarin Gene Cluster
Abstract: The study of fungal secondary metabolism is critical for the discovery of novel bioactive compounds. In Aspergillus flavus, a fungus of agricultural and medical importance, the biosynthesis of many secondary metabolites is governed by physically linked genes organized into biosynthetic gene clusters (BGCs). This technical guide provides an in-depth examination of the aflavarin gene cluster (Cluster 39), a novel BGC responsible for producing the anti-insectan polyketide, this compound. We will explore its genetic architecture, the critical role of the global regulator VeA in its expression, quantitative expression data, and detailed protocols for its study. This document is intended for researchers, scientists, and drug development professionals working on fungal genetics, natural product discovery, and crop protection.
Introduction to the this compound Gene Cluster
The genome of Aspergillus flavus contains at least 56 predicted secondary metabolite gene clusters, many of which are uncharacterized.[1] Among these is the this compound BGC, also designated as Cluster 39.[1][2] This cluster is responsible for the biosynthesis of this compound, a polyketide-derived metabolite.[2]
A key characteristic of the this compound cluster is its unique expression pattern. The cluster's genes are predominantly expressed in sclerotia, which are hardened, multicellular resting structures that allow the fungus to survive harsh environmental conditions.[2] This developmental-stage-specific expression is tightly controlled by the velvet (VeA) regulatory system, a global network that governs both fungal development and secondary metabolism in response to light and other signals.[2][3] The absence of the keystone veA gene leads to a significant downregulation of the entire this compound cluster, highlighting its critical role in activating this pathway.[1][4]
Genetic Organization and Function
The this compound BGC in A. flavus is comprised of five core genes. In-silico analysis reveals that this cluster is highly conserved in other important Aspergillus species, including A. oryzae, A. niger, and A. clavatus.[1] The constituent genes and their putative functions are detailed below.
-
Polyketide Synthase (PKS): Designated afvB, this is the backbone enzyme that synthesizes the initial polyketide chain from simple acyl-CoA precursors. Its expression is a key indicator of cluster activity.[2]
-
O-methyltransferase (OMT): This enzyme is predicted to catalyze the transfer of a methyl group to a hydroxyl group on the polyketide intermediate.
-
Methyltransferase (MT): A second methyltransferase, likely responsible for another methylation step in the biosynthetic pathway.
-
Cytochrome P450 (CP450): These enzymes are typically involved in oxidative modifications, such as hydroxylations or epoxidations, which are crucial for tailoring the polyketide backbone.
-
NADH Oxidase: This enzyme is predicted to be involved in an oxidation-reduction step during this compound synthesis.
Regulation of the this compound Gene Cluster
The expression of the this compound BGC is not constitutive; it is intricately linked to a master regulatory network known as the velvet complex. This complex, composed of proteins VeA, VelB, and the global regulator LaeA, integrates environmental signals like light to control fungal development (e.g., the switch between asexual spore formation and sexual/sclerotial development) and the activation of numerous secondary metabolite clusters.[5][6]
In A. flavus, VeA is the central positive regulator for the this compound cluster.[4] Transcriptomic studies have shown that deleting the veA gene (ΔveA) is sufficient to almost completely silence the expression of all genes within the cluster.[4] This indicates that VeA, likely as part of the nuclear velvet complex, is required to initiate or maintain the transcriptional activity of the this compound BGC, coupling its expression to the developmental program of sclerotia formation.
Quantitative Expression Analysis
Quantitative analysis confirms the tight, veA-dependent, and sclerotia-specific expression of the this compound gene cluster.
Microarray Analysis of veA Deletion
Whole-genome microarray analysis comparing the wild-type (WT) A. flavus strain to a ΔveA mutant demonstrates the profound positive regulatory effect of VeA on all five genes in the this compound cluster.
| Gene Locus (AFLA_) | Putative Function | Log₂ Fold Change (ΔveA vs. WT) |
| 039230 | NADH Oxidase | -4.42 |
| 039240 | Cytochrome P450 | -5.73 |
| 039250 | O-methyltransferase | -5.87 |
| 039260 | Polyketide Synthase (afvB) | -5.59 |
| 039270 | Methyltransferase | -5.55 |
| Data derived from supplementary materials of Yin et al., 2015, Eukaryotic Cell.[4] |
qRT-PCR Analysis of Tissue-Specific Expression
Quantitative real-time PCR (qRT-PCR) was used to measure the expression of the backbone polyketide synthase gene, afvB, in different fungal structures, revealing its primary expression site.
| Fungal Structure | Relative Expression Fold Change (vs. Mycelium) |
| Mycelium | 1.0 |
| Conidia (Spores) | ~2.0 |
| Sclerotia | ~20.0 |
| Data interpreted from Yin et al., 2015, Eukaryotic Cell.[2][4] |
Key Experimental Methodologies
Studying the regulation and expression of fungal gene clusters like this compound requires a combination of mycological, molecular, and analytical techniques. Below are detailed protocols for core experiments.
Fungal Culture and Sclerotia Induction
Inducing the formation of sclerotia is essential for studying the expression of the this compound cluster.
-
Media Preparation: Prepare Czapek-Dox Agar (CZA) or Mixed Cereal Agar (MCA) plates.[7] These media are commonly used to promote sclerotia development.
-
Inoculation: Inoculate the center of the agar plates with a point suspension of A. flavus conidia (approx. 1 x 10⁶ spores/mL).
-
Incubation: Seal the plates with parafilm and incubate them in complete darkness at 30-37°C for 10-14 days.[7][8] The absence of light is critical as it promotes VeA nuclear localization and subsequent sclerotia formation.
-
Harvesting: After the incubation period, mature sclerotia will appear as hard, dark bodies on the agar surface. They can be harvested mechanically from the mycelial mat using sterile forceps or a spatula. Mycelium can be harvested from earlier time points (2-4 days) before sclerotia mature.
Total RNA Extraction from Mycelia and Sclerotia
Extracting high-quality RNA from fungi, especially from robust structures like sclerotia, is a critical first step for any gene expression analysis.
-
Sample Collection: Harvest approximately 50-100 mg of fresh mycelia or mature sclerotia. Immediately flash-freeze the tissue in liquid nitrogen to preserve RNA integrity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.[9] This step is crucial for breaking the rigid fungal cell walls.
-
Lysis: Transfer the frozen powder to a microcentrifuge tube containing 1.5 mL of a strong denaturing agent like TRIzol reagent or a buffer containing guanidinium thiocyanate.[9] Add a ribonuclease inhibitor (e.g., RNaseOUT) to prevent RNA degradation.[9] Vortex vigorously until the powder is fully suspended and the solution is clear.
-
Phase Separation: Add 250 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[9]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet briefly and resuspend it in 30-50 µL of RNase-free water. Heat at 60°C for 10 minutes to aid solubilization.[9]
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (checking A260/280 and A260/230 ratios) and integrity via agarose gel electrophoresis.
Quantitative Real-Time PCR (qRT-PCR) Analysis
qRT-PCR is used to accurately quantify the expression levels of target genes from the this compound cluster.
-
DNase Treatment: Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
-
Primer Design: Design specific primers for the target genes (e.g., afvB) and at least one validated reference (housekeeping) gene (e.g., β-tubulin or 18S rRNA) for normalization. Primers should amplify a product of 100-200 bp.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Thermocycling: Run the reaction in a qPCR machine with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method.[10] The expression of the target gene is normalized to the reference gene, and the fold change is calculated relative to a control condition (e.g., mycelium expression levels).
Conclusion and Future Perspectives
The this compound gene cluster represents a fascinating example of developmentally regulated secondary metabolism in Aspergillus flavus. Its expression is tightly linked to the formation of sclerotia and is under the positive control of the global regulator VeA. This strict regulatory control suggests that its product, this compound, plays a specialized functional role for the fungus during its dormant or survival stage, which aligns with its known anti-insectan properties.
Future research should focus on several key areas. Firstly, the complete elucidation of the this compound biosynthetic pathway, including the specific functions of the tailoring enzymes (OMT, MT, P450, NADH oxidase) and the identification of all pathway intermediates, is required. Secondly, investigating the broader regulatory network beyond VeA, such as the influence of other velvet complex members (LaeA, VelB) and pathway-specific transcription factors, will provide a more complete picture of its control. Finally, exploring the bioactivity of this compound and its derivatives could lead to the development of novel biopesticides for crop protection.
References
- 1. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Plant/Fungi Total RNA Purification Kit [sigmaaldrich.com]
- 7. Sexual Reproduction in Aspergillus flavus Sclerotia: Acquisition of Novel Alleles from Soil Populations and Uniparental Mitochondrial Inheritance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aflatoxin and Sclerotia Production in Clinical Isolates of Aspergillus flavus Group | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
Aflavarin Metabolite: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavarin is a naturally occurring bicoumarin metabolite produced by the fungus Aspergillus flavus. While often associated with the well-known aflatoxin family of mycotoxins, this compound possesses distinct chemical and biological properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activity, with a focus on its antifeedant and potential antifungal properties. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this fungal metabolite.
Chemical Profile
-
Chemical Name: 8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one[1]
-
Molecular Formula: C₂₄H₂₂O₉[1]
Biological Activity of this compound
Current research has identified two primary areas of biological activity for the this compound metabolite: potent antifeedant effects against specific insects and potential antifungal properties.
Antifeedant Activity
This compound has demonstrated significant antifeedant activity against the fungivorous dried fruit beetle, Carpophilus hemipterus.[3] This activity suggests a potential role for this compound in the chemical defense mechanisms of Aspergillus flavus against fungivory.
Table 1: Quantitative Antifeedant Activity of this compound
| Test Organism | Assay Type | Concentration | Effect | Reference |
| Carpophilus hemipterus | Diet incorporation | Not specified | Potent antifeedant | [Journal of Natural Products, 1992, 55(8):1080-1086] |
Antifungal Activity
Some sources describe this compound as a biopesticide with potent antifungal properties.[1] However, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against specific fungal species, are not yet widely available in the public domain. The proposed mechanism of action involves the inhibition of critical biochemical pathways essential for fungal survival and reproduction, targeting specific enzymes and cellular structures, which leads to weakened cell walls and impaired energy production.[1]
Table 2: Reported Antifungal Properties of this compound
| Property | Description | Reference |
| General Activity | Potent antifungal properties | [1] |
| Mechanism of Action (Proposed) | Inhibition of critical biochemical pathways, disruption of cell wall integrity, and impairment of energy production | [1] |
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's biological activity are crucial for reproducible research. The following sections outline the methodologies for the key experiments cited.
Antifeedant Activity Assay (Hypothetical Protocol based on similar studies)
A choice-test bioassay is a common method to determine antifeedant properties.
-
Test Organism: Carpophilus hemipterus adults.
-
Diet Preparation: A standard artificial diet for the beetles is prepared. The diet is divided into two groups: a control group and a treatment group.
-
Treatment: this compound, dissolved in a suitable solvent (e.g., acetone), is thoroughly mixed into the treatment diet to achieve a desired concentration. The same volume of solvent is added to the control diet. The solvent is allowed to evaporate completely.
-
Assay Arena: A petri dish or a similar small container is used as the assay arena. Equal amounts of the control and treated diet are placed on opposite sides of the arena.
-
Insect Introduction: A pre-determined number of beetles, starved for a specific period (e.g., 24 hours), are introduced into the center of the arena.
-
Incubation: The arenas are kept in a controlled environment (temperature, humidity, and light cycle) for a defined period (e.g., 48-72 hours).
-
Data Collection: The amount of diet consumed from both the control and treated sources is measured. This can be done by weighing the diet before and after the experiment.
-
Analysis: The feeding deterrence index (FDI) can be calculated using the formula: FDI (%) = [(C - T) / (C + T)] * 100, where C is the amount of control diet consumed, and T is the amount of treated diet consumed.
Antifungal Susceptibility Testing (General Protocol)
Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Fungal Strains: A panel of relevant fungal species is selected for testing.
-
Inoculum Preparation: Fungal cultures are grown on a suitable agar medium. Spores or conidia are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungus without this compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Signaling Pathways and Experimental Workflows
At present, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The following diagrams illustrate the general biosynthesis pathway of aflatoxins, which provides context for this compound's origin, and a conceptual workflow for investigating its biological activity.
Caption: Conceptual overview of the aflatoxin biosynthesis pathway, indicating key intermediates.
Caption: A logical workflow for the investigation of this compound's biological activities.
Conclusion and Future Directions
This compound is an intriguing fungal metabolite with demonstrated potent antifeedant activity and potential as an antifungal agent. To fully elucidate its biological profile and potential for development as a biopesticide or therapeutic agent, further research is required. Key areas for future investigation include:
-
Quantitative analysis of antifeedant activity: Determining the effective concentrations (e.g., EC₅₀) of this compound against a broader range of insect pests.
-
Comprehensive antifungal screening: Establishing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide variety of pathogenic fungi.
-
Cytotoxicity profiling: Assessing the in vitro toxicity of this compound against various mammalian cell lines to determine its safety profile.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action at a cellular level.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the biological activities of the this compound metabolite.
References
- 1. The target of rapamycin signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Aflavarin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavarin is a polyketide secondary metabolite produced by the fungus Aspergillus flavus. Its discovery has been closely linked to the study of the broader secondary metabolism of this agriculturally and medically significant fungus, which is also known for producing the potent mycotoxin, aflatoxin. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data and detailed experimental protocols for researchers in mycology, natural product chemistry, and drug discovery.
Discovery and Producing Organism
This compound was identified as a product of a specific secondary metabolite gene cluster in Aspergillus flavus. The key discovery was detailed in a 2015 study by Cary et al., which conducted a transcriptome analysis of A. flavus and identified a novel gene cluster, designated as cluster 39. The expression of the genes within this cluster was found to be dependent on the global regulatory gene veA and was predominantly observed in the fungal survival structures known as sclerotia.[1][2][3][4] Chemical analysis of the sclerotial extracts confirmed that this gene cluster is responsible for the production of this compound.[2] Earlier work by TePaske et al. in 1992 had previously reported the isolation and structure elucidation of this compound A, B, and C from Aspergillus flavus.[5]
Experimental Protocols
The following sections detail the methodologies for the cultivation of Aspergillus flavus and the subsequent extraction, purification, and characterization of this compound. These protocols are based on established methods for the isolation of secondary metabolites from fungal cultures and specific information gleaned from the discovery of this compound and related compounds.
Fungal Cultivation for this compound Production
Aspergillus flavus can be cultivated on various laboratory media to induce the production of secondary metabolites. For this compound production, which is associated with sclerotia formation, a solid medium that supports this developmental stage is recommended.
Materials:
-
Aspergillus flavus strain (e.g., NRRL 3357)
-
Potato Dextrose Agar (PDA) or Czapek-Dox agar
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare PDA or Czapek-Dox agar according to the manufacturer's instructions and pour into sterile petri dishes.
-
Inoculate the center of the agar plates with a small amount of Aspergillus flavus spores or a mycelial plug from a stock culture.
-
Incubate the plates at 28-30°C in the dark for 14-21 days, or until mature sclerotia are visible as hard, dark bodies on the surface of the mycelium.
Extraction of this compound
This compound, as a polyketide, is soluble in organic solvents. The extraction process involves separating the fungal biomass and sclerotia from the culture medium and then using a suitable solvent to extract the compound.
Materials:
-
Mature Aspergillus flavus cultures with sclerotia
-
Spatula or sterile scalpel
-
Blender or mortar and pestle
-
Chloroform
-
Methanol
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Scrape the fungal mycelium and sclerotia from the surface of the agar plates.
-
Homogenize the collected biomass in a blender or with a mortar and pestle.
-
Add a sufficient volume of chloroform to the homogenized biomass (a common starting ratio is 1:3, biomass to solvent, w/v).
-
Agitate the mixture for several hours at room temperature on a shaker.
-
Filter the mixture through filter paper to separate the solvent extract from the solid fungal debris.
-
Repeat the extraction of the fungal residue with fresh chloroform to ensure complete recovery.
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
The crude extract will contain a mixture of compounds. Chromatographic techniques are essential for the purification of this compound.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Glass chromatography column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol in varying ratios)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for visualization on TLC
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
1. Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Collect fractions and monitor the separation using TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3), and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain a semi-purified sample.
2. High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the semi-purified sample in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a reverse-phase C18 column.
-
Elute with a mobile phase gradient, typically a mixture of water and acetonitrile or methanol.
-
Monitor the elution profile with a UV detector at a wavelength where this compound absorbs (determination of the optimal wavelength would be part of the characterization).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
Data Presentation
Quantitative Analysis of this compound Production
Quantitative data on the production of this compound by Aspergillus flavus is crucial for optimizing fermentation conditions and for understanding its biosynthetic regulation. While specific yields of this compound are not widely reported in the literature, the methodology for its quantification would be analogous to that of other fungal secondary metabolites like aflatoxin. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
Table 1: Hypothetical Quantitative this compound Production Data
| Fungal Strain | Culture Medium | Incubation Time (days) | This compound Yield (mg/L) |
| A. flavus NRRL 3357 | PDA | 14 | 15.2 |
| A. flavus NRRL 3357 | PDA | 21 | 28.5 |
| A. flavus ΔveA | PDA | 21 | 1.8 |
| A. flavus OE::veA | PDA | 21 | 45.7 |
Note: This table presents hypothetical data for illustrative purposes, based on the known regulatory role of veA on the this compound gene cluster.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
This compound Biosynthesis Gene Cluster Regulation
The expression of the this compound gene cluster is positively regulated by the veA gene. This relationship can be visualized as a simple signaling pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel this compound Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Taxonomy of Aspergillus section Flavi and their production of aflatoxins, ochratoxins and other mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Chemical Arsenal of Aspergillus flavus: A Technical Guide to Secondary Metabolite Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus flavus is a ubiquitous filamentous fungus known for its significant impact on agriculture and food safety due to the production of potent mycotoxins, most notably aflatoxins. However, the metabolic capabilities of this organism extend far beyond this single class of compounds. The genome of Aspergillus flavus harbors a wealth of cryptic biosynthetic gene clusters, estimated to be around 56, suggesting a vast and largely untapped reservoir of novel secondary metabolites with potential applications in medicine, agriculture, and biotechnology.[1][2][3][4] The exploration of this chemical diversity is a rapidly evolving field, driven by advancements in genomics, analytical chemistry, and synthetic biology.
This in-depth technical guide provides a comprehensive overview of the core methodologies and regulatory insights essential for the discovery and characterization of secondary metabolites from Aspergillus flavus. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of fungal secondary metabolism and to unlock the biotechnological potential of this versatile fungus.
The Regulatory Landscape of Secondary Metabolism
The production of secondary metabolites in Aspergillus flavus is a tightly regulated process, governed by a complex interplay of genetic and environmental factors. Understanding these regulatory networks is crucial for activating silent gene clusters and enhancing the production of desired compounds.
Key Regulatory Networks
Two major signaling pathways play a pivotal role in controlling secondary metabolism in Aspergillus flavus: the G-protein signaling pathway and the VeA/LaeA regulatory complex.
-
G-Protein Signaling Pathway: This pathway acts as a sensory system, allowing the fungus to perceive and respond to a wide array of environmental cues such as nutrient availability, light, and stress. External signals are transduced through G-protein coupled receptors (GPCRs), which in turn activate downstream signaling cascades, ultimately influencing the expression of secondary metabolite gene clusters.
-
The Velvet (VeA/LaeA) Complex: At the heart of secondary metabolite regulation lies the VeA/LaeA complex. VeA, a key light-responsive protein, translocates to the nucleus in the dark where it forms a complex with other proteins, including the global regulator LaeA. LaeA is a methyltransferase that remodels chromatin structure, making biosynthetic gene clusters accessible for transcription. This complex acts as a master regulator, controlling the expression of a multitude of secondary metabolite gene clusters, including those responsible for the production of aflatoxins.
Activating Silent Gene Clusters
A significant challenge in the discovery of novel secondary metabolites is that many biosynthetic gene clusters are not expressed under standard laboratory conditions.[1][3][4] Several strategies can be employed to overcome this transcriptional silence:
-
Genetic Manipulation: Overexpression or deletion of key regulatory genes, such as veA and laeA, can dramatically alter the metabolic profile of the fungus, leading to the production of previously unobserved compounds.
-
Co-cultivation: Growing Aspergillus flavus in the presence of other microorganisms can trigger the expression of otherwise silent gene clusters as a defense or communication mechanism.
-
Epigenetic Modification: The use of small-molecule inhibitors of histone deacetylases or DNA methyltransferases can alter chromatin structure and activate silent biosynthetic pathways.
-
OSMAC (One Strain, Many Compounds) Approach: Systematically varying cultivation parameters such as media composition, temperature, pH, and aeration can induce the production of a diverse array of secondary metabolites from a single strain.
Experimental Workflow for Secondary Metabolite Discovery
The discovery of novel secondary metabolites from Aspergillus flavus follows a systematic workflow that encompasses fungal cultivation, metabolite extraction, and chemical characterization.
Figure 1: A generalized experimental workflow for the discovery of secondary metabolites from Aspergillus flavus.
Quantitative Analysis of Secondary Metabolite Production
Quantifying the production of secondary metabolites is essential for optimizing culture conditions and for evaluating the effects of genetic modifications. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique for this purpose. The following table summarizes available quantitative data for selected Aspergillus flavus secondary metabolites.
| Secondary Metabolite | Producing Strain | Culture Medium | Yield | Reference |
| Aflatoxin B1 | A. flavus MTCC 2798 | Rice Medium | 455 µg/kg | |
| Aflatoxin B1 | A. flavus MTCC 2798 | Coffee Medium | 381 µg/kg | |
| Aflatoxin B1 | A. flavus MTCC 2798 | SKMY Medium | 122 µg/kg | |
| Aflatoxin B1 | A. flavus VKMN22 | Maize (on PDA) | 594.3 - 9295.33 µg/kg | |
| Aflatoxin B2 | A. flavus VKMN22 | Maize (on PDA) | 4.92 - 901.67 µg/kg |
Note: Quantitative data for many non-aflatoxin secondary metabolites from wild-type A. flavus is not widely available in the literature, highlighting a key area for future research.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery of secondary metabolites from Aspergillus flavus.
Protocol 1: Fungal Culture and Inoculation
-
Strain Maintenance: Maintain Aspergillus flavus strains on Potato Dextrose Agar (PDA) slants at 4°C for routine use and as spore suspensions in 20% glycerol at -80°C for long-term storage.
-
Spore Suspension Preparation: Grow the fungus on PDA plates at 28-30°C for 7-10 days until sporulation is abundant. Harvest conidia by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Spore Counting: Filter the spore suspension through sterile glass wool to remove mycelial fragments. Count the spores using a hemocytometer and adjust the concentration to the desired level (e.g., 1 x 10^6 spores/mL).
-
Inoculation: Inoculate liquid or solid media with the prepared spore suspension. For liquid cultures, a typical inoculum is 1 mL of a 1 x 10^6 spores/mL suspension into 100 mL of medium. For solid media, spot-inoculate the center of the plate with a small volume (e.g., 10 µL) of the spore suspension.
-
Incubation: Incubate the cultures under the desired conditions (e.g., 28-30°C, in the dark, with or without shaking for liquid cultures) for the specified duration (typically 7-14 days).
Protocol 2: Solvent Extraction of Secondary Metabolites
-
Harvesting: For liquid cultures, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter. For solid cultures, harvest the entire fungal colony along with the agar.
-
Initial Extraction: Macerate the mycelial mass or the solid culture in a suitable organic solvent. A common choice is a mixture of methanol, dichloromethane, and ethyl acetate (e.g., 1:2:3 v/v/v). Use a sufficient volume of solvent to fully immerse the fungal material.
-
Agitation: Agitate the mixture for an extended period (e.g., 1-2 hours) at room temperature on a shaker to ensure efficient extraction.
-
Filtration and Concentration: Filter the mixture to remove the solid fungal debris. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning (Optional): For further fractionation, dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., ethyl acetate). The secondary metabolites will partition between the aqueous and organic layers based on their polarity. Separate the layers and evaporate the solvents to obtain fractions enriched in compounds of different polarities.
Protocol 3: LC-MS/MS Analysis for Metabolite Profiling
-
Sample Preparation: Dissolve the crude extract or fractions in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 reversed-phase column.
-
Mobile Phase Gradient: Use a binary solvent system, typically consisting of water (A) and acetonitrile or methanol (B), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization. A typical gradient would start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute compounds with increasing hydrophobicity.
-
Mass Spectrometry Detection: Couple the outlet of the HPLC column to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap). Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of compounds.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full scan to detect all ions present, followed by fragmentation (MS/MS) of the most intense ions to obtain structural information.
-
Data Analysis: Process the acquired data using specialized software to identify putative compounds by comparing their accurate mass and fragmentation patterns to spectral libraries and databases.
Protocol 4: NMR Spectroscopy for Structure Elucidation
-
Sample Preparation: Purify the compound of interest using preparative HPLC or other chromatographic techniques to obtain a sample of high purity (>95%). Dissolve a sufficient amount of the pure compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR Spectroscopy: Acquire one-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR. These spectra provide information about the number and types of protons and carbons in the molecule.
-
2D NMR Spectroscopy: Acquire a series of two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal the connectivity between atoms in the molecule.
-
COSY: Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HSQC: Shows correlations between protons and the carbons to which they are directly attached.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
-
Structure Elucidation: Integrate the information from all the NMR spectra, along with data from mass spectrometry, to deduce the complete chemical structure of the new secondary metabolite.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways that regulate secondary metabolism in Aspergillus flavus.
Figure 2: Simplified G-protein signaling pathway in Aspergillus flavus.
Figure 3: The VeA/LaeA regulatory complex in Aspergillus flavus.
The discovery of secondary metabolites from Aspergillus flavus is a field rich with opportunity. While the fungus is notorious for its production of aflatoxins, its genome encodes a far greater diversity of chemical structures that remain to be explored. By leveraging a combination of genomic insights, advanced analytical techniques, and strategic manipulation of fungal physiology, researchers can continue to uncover novel bioactive compounds. This technical guide provides a foundational framework for these endeavors, offering detailed protocols and a deeper understanding of the regulatory mechanisms that govern the expression of the fungal metabolome. The systematic exploration of the chemical arsenal of Aspergillus flavus holds immense promise for the discovery of new therapeutic agents and other valuable biomolecules.
References
The Anti-Insectan Potential of Aflavarin: A Technical Whitepaper on Putative Mechanisms and Future Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aflavarin, a secondary metabolite produced by the sclerotia of Aspergillus flavus, has been identified as a compound with anti-insectan properties. However, a detailed elucidation of its specific molecular mechanism of action remains a significant gap in the current scientific literature. This technical guide synthesizes the available information on the anti-insectan effects of related mycotoxins from Aspergillus species to propose putative mechanisms for this compound's activity. It also outlines general experimental protocols for assessing insecticidal potential and highlights the critical need for further research to determine the precise molecular targets and signaling pathways affected by this compound. This document serves as a foundational resource for researchers aiming to explore this compound as a potential lead for novel bio-insecticides.
Introduction to this compound and Fungal Metabolites
Fungi are a prolific source of bioactive secondary metabolites, some of which possess potent insecticidal properties. The species Aspergillus flavus is well-known for producing a variety of mycotoxins, including the extensively studied aflatoxins. While often associated with toxicity in vertebrates, these compounds are part of the fungus's chemical arsenal and can play a role in interactions with invertebrates.
This compound has been specifically identified as a novel anti-insectan metabolite from the sclerotia of Aspergillus flavus[1]. Unlike the more famous aflatoxins, the specific biochemical pathways that this compound disrupts in insects are not well-documented in publicly available research. Lethal concentrations of other water-soluble toxins from A. flavus have been shown to reduce the metabolic activity of maggots, leading to death, while sub-lethal doses delay larval development.[2]. This suggests that this compound may operate through similar modes of action, such as metabolic disruption or cytotoxicity.
Proposed Mechanisms of Anti-Insectan Activity
In the absence of direct studies on this compound, we can infer potential mechanisms by examining the known effects of other mycotoxins on insects. The primary modes of action for mycotoxin toxicity generally involve metabolic disruption, enzyme inhibition, and overcoming the insect's detoxification systems.
Cytotoxicity and Proliferation Inhibition
A common method to screen for insecticidal potential is to assess the effect of a compound on insect cell lines, such as the Sf-9 cell line derived from the fall armyworm, Spodoptera frugiperda. Studies have demonstrated that various mycotoxins can significantly reduce the in vitro proliferation of these cells, indicating a cytotoxic mode of action.[3][4]. This suggests a fundamental disruption of cellular processes, which could be a primary mechanism for this compound's toxicity.
dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Proposed Cytotoxic Mechanism", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
This compound [fillcolor="#EA4335", fontcolor="#FFFFFF", label="this compound"]; InsectCell [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Insect Cell (e.g., Sf-9)"]; CoreProcesses [fillcolor="#FBBC05", fontcolor="#202124", label="Disruption of Core\nCellular Processes\n(e.g., DNA Replication, Protein Synthesis)"]; Proliferation [fillcolor="#34A853", fontcolor="#FFFFFF", label="Inhibition of\nCell Proliferation"]; Death [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Cell Death"];
This compound -> InsectCell [label="Enters", color="#202124"]; InsectCell -> CoreProcesses [label="Interacts with", color="#202124"]; CoreProcesses -> Proliferation [label="Leads to", color="#202124"]; Proliferation -> Death [label="Results in", color="#202124"]; } dddot Caption: Proposed cytotoxic effect of this compound on insect cells.
Interaction with Insect Detoxification Pathways
Insects have evolved sophisticated detoxification mechanisms to cope with xenobiotics, including mycotoxins. A key family of enzymes involved in this process is the cytochrome P450 monooxygenases (P450s).. These enzymes can metabolize mycotoxins, such as aflatoxin B1 (AFB1), often converting them into less toxic, more easily excretable forms.[5]. Some insects, however, can also bioactivate mycotoxins into more potent forms via P450s, similar to the mechanism of AFB1 carcinogenicity in vertebrates.[6].
The anti-insectan activity of this compound could therefore be twofold:
-
Direct Toxicity: this compound itself may be toxic and either evades or overwhelms the insect's P450 detoxification capacity.
-
Lethal Synthesis: this compound could be metabolized by insect P450s into a more toxic compound, a process known as lethal synthesis.
The interaction between a mycotoxin and the insect's P450 system is a critical determinant of its toxicity.
Quantitative Data on Mycotoxin Anti-Insectan Activity
| Mycotoxin(s) | Insect Species / Cell Line | Observed Effect | Reference |
| Water-soluble toxins from A. flavus | House fly (Musca domestica) | Reduced metabolic activity, delayed larval development, death. | [2] |
| Aflatoxin B1 (AFB1) | Corn earworm (Helicoverpa zea) | Developmental delay; toxicity mediated by P450 bioactivation. | [6] |
| Aflatoxin B1 (AFB1) | Navel orangeworm (Amyelois transitella) | High tolerance; LC50 is 100x greater than for H. zea. | |
| Various (9 mycotoxins) | Fall armyworm (Sf-9 cells) | Significantly decreased cell proliferation. | [3] |
| Naled (insecticide) | Aspergillus parasiticus | Complete inhibition of aflatoxin production at 100 ppm. | [7] |
Experimental Protocols
To elucidate the mechanism of this compound, a systematic series of experiments is required. The following protocols are based on standard methodologies used for evaluating mycotoxins.
Protocol: In Vitro Insect Cell Proliferation Assay
This protocol is designed to determine the direct cytotoxicity of this compound against a standard insect cell line.
-
Cell Culture: Maintain Sf-9 (Spodoptera frugiperda) cells in an appropriate insect cell culture medium (e.g., Grace's Insect Medium) supplemented with 10% fetal bovine serum at 27°C.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to achieve the desired final test concentrations.
-
Cell Seeding: Seed Sf-9 cells into a 96-well microplate at a density of approximately 2 x 104 cells per well and allow them to attach for several hours.
-
Treatment: Add the this compound dilutions to the wells. Include a solvent-only control and a no-treatment control. The final concentration of the solvent should be kept constant and low (e.g., <0.5%) across all wells.
-
Incubation: Incubate the plates for 24 to 72 hours at 27°C.
-
Viability Assessment: Measure cell proliferation/viability using a colorimetric assay such as WST-8 (e.g., CCK-8 kit).[3]. This reagent is reduced by cellular dehydrogenases to an orange formazan product, the amount of which is proportional to the number of living cells.
-
Data Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the solvent control and determine the IC50 (the concentration that inhibits 50% of cell proliferation).
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, natural product with demonstrated anti-insectan potential. While its discovery is promising, the lack of detailed mechanistic data is a significant barrier to its development as a biopesticide. The evidence from related mycotoxins strongly suggests that this compound likely acts by inducing cytotoxicity and/or by interacting with critical metabolic pathways, such as the cytochrome P450 detoxification system.
Future research must prioritize the following:
-
Target Identification: Utilize chemoproteomics and molecular assays to identify the specific protein(s) or cellular pathways that this compound targets in insects.
-
Metabolism Studies: Investigate the metabolism of this compound in target insects to determine if its toxicity is direct or the result of bioactivation.
-
Whole Organism Bioassays: Conduct dose-response bioassays on a range of pest insects to determine the LC50/LD50 values and the spectrum of activity.
-
Selectivity Profiling: Assess the toxicity of this compound against non-target organisms, including beneficial insects and mammalian cell lines, to evaluate its potential for safe application.
By addressing these research gaps, the scientific community can fully characterize the anti-insectan mechanism of this compound and unlock its potential for development into a novel and effective pest management tool.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. portal.ct.gov [portal.ct.gov]
- 3. In vitro screening of 65 mycotoxins for insecticidal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mycotoxin Metabolism by Edible Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insects for Food and Feed-Safety Aspects Related to Mycotoxins and Metals [mdpi.com]
- 7. Inhibition of aflatoxin production by selected insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Aflavarin: A Technical Guide
Introduction
Aflavarin is a secondary metabolite produced by the fungus Aspergillus flavus. As with many natural products, its complete structural elucidation and characterization rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data required for the characterization of this compound.
Disclaimer: Publicly available, experimentally determined NMR and Mass Spectrometry data for this compound are limited. The data presented in the following tables are representative examples based on the closely related and extensively studied mycotoxin, Aflatoxin B1, and are intended for illustrative purposes to guide researchers. The molecular formula for this compound is C24H22O9 with a molecular weight of 454.4 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For a molecule like this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
1.1. ¹H NMR Data (Illustrative)
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Proposed Assignment |
| 6.84 | d | 2.4 | 1H | H-1 |
| 6.65 | d | 7.0 | 1H | H-2 |
| 6.48 | t | 2.4 | 1H | H-3 |
| 5.45 | d | 7.0 | 1H | H-4 |
| 4.82 | dd | 4.8, 1.8 | 1H | H-5 |
| 4.18 | s | - | 3H | OCH₃ |
| 3.28 | m | - | 2H | H-6 |
| 2.64 | m | - | 2H | H-7 |
Note: This data is representative of Aflatoxin B1 and is for illustrative purposes only.
1.2. ¹³C NMR Data (Illustrative)
¹³C NMR provides information about the carbon skeleton of a molecule.
| Chemical Shift (δ) ppm | Carbon Type | Proposed Assignment |
| 177.3 | C | C=O |
| 164.5 | C | C-O |
| 162.8 | C | C-O |
| 155.6 | C | C-O |
| 145.2 | CH | C-1 |
| 121.5 | C | C-2 |
| 112.4 | CH | C-3 |
| 105.1 | CH | C-4 |
| 101.5 | C | C-5 |
| 69.8 | CH | C-6 |
| 56.5 | CH₃ | OCH₃ |
| 45.7 | CH | C-7 |
| 34.2 | CH₂ | C-8 |
| 29.5 | CH₂ | C-9 |
Note: This data is representative of Aflatoxin B1 and is for illustrative purposes only.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
2.1. High-Resolution Mass Spectrometry (HRMS) Data
| Ion Mode | Adduct | Calculated m/z | Observed m/z | Molecular Formula |
| ESI+ | [M+H]⁺ | 455.1339 | 455.1342 | C24H23O9 |
| ESI+ | [M+Na]⁺ | 477.1158 | 477.1161 | C24H22NaO9 |
Note: Calculated m/z for this compound is based on its known molecular formula. Observed m/z is a hypothetical value for illustrative purposes.
2.2. MS/MS Fragmentation Data (Illustrative)
| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ions (m/z) |
| 313.06 ([M+H]⁺ of Aflatoxin B1) | 30 | 285.07, 269.07, 241.07, 227.05 |
Note: This data is representative of Aflatoxin B1 and is for illustrative purposes only.[2]
Experimental Protocols
1. NMR Spectroscopy
A comprehensive NMR analysis of a natural product like this compound involves several experiments to determine its structure.
1.1. Sample Preparation
-
Dissolution: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: The solution is filtered into a 5 mm NMR tube to remove any particulate matter.
1.2. 1D NMR Spectroscopy
-
¹H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts, multiplicities, and integrals of all proton signals.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired to observe the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.
1.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton signals with carbon signals over longer ranges, typically two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the stereochemistry of the molecule.
2. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and formula of this compound and to gain structural information through fragmentation analysis.
2.1. Sample Preparation
-
Solution Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
2.2. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is used.[3]
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.[2]
-
Data Analysis: The accurate mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula.
2.3. Tandem Mass Spectrometry (MS/MS)
-
Fragmentation: The precursor ion (e.g., [M+H]⁺) is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID).
-
Analysis of Fragments: The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for Natural Product Characterization.
References
- 1. This compound | C24H22O9 | CID 44584646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of MALDI-TOF MS to Discriminate between Aflatoxin B1-Producing and Non-Producing Strains of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Network Analysis Reveals New Insights Into the Chemodiversity of 28 Species in Aspergillus section Flavi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Aflavarin from Aspergillus flavus: Application Notes and Protocols for Extraction and Isolation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction and isolation of aflavarin, a secondary metabolite from the fungus Aspergillus flavus. This document outlines the necessary steps from fungal culture to crude extract preparation, forming a foundational method for further purification and analysis.
This compound is a polyketide-derived pigment and one of the many secondary metabolites produced by Aspergillus flavus, a fungus notorious for its production of carcinogenic aflatoxins. While less studied than aflatoxins, this compound and other secondary metabolites from this fungus are of interest to researchers for their potential biological activities and as markers in metabolic studies. The protocol described herein is adapted from established methods for the extraction of fungal secondary metabolites.
Experimental Protocols
Part 1: Culture of Aspergillus flavus
This protocol details the steps for culturing Aspergillus flavus to promote the production of secondary metabolites, including this compound.
Materials:
-
Aspergillus flavus strain
-
Potato Dextrose Agar (PDA) plates
-
Yeast Extract Sucrose (YES) broth
-
Sterile distilled water
-
Incubator
Procedure:
-
Spore Suspension Preparation:
-
Grow the Aspergillus flavus strain on a PDA plate at 28°C for 7 days, or until significant sporulation is observed.
-
Harvest the spores by adding 10 mL of sterile distilled water to the plate and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
-
Inoculation and Incubation:
Part 2: Extraction of this compound
This section provides a detailed methodology for the solvent extraction of this compound from the fungal culture.
Materials:
-
7-14 day old Aspergillus flavus culture (mycelia and broth)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
Procedure:
-
Harvesting:
-
After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration.
-
-
Extraction:
-
Transfer the mycelia and the agar (if using solid culture) into a flask.
-
Add a solvent mixture of Methanol:Dichloromethane:Ethyl Acetate in a 10:20:30 v/v/v ratio.[1] The volume should be sufficient to fully submerge the fungal material.
-
Agitate the mixture for 60 minutes on an overhead shaker.[1]
-
Filter the mixture to separate the solvent extract from the fungal biomass.
-
-
Drying and Concentration:
-
Dry the collected solvent extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the crude extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Store the dried crude extract at -20°C until further purification and analysis.
-
Data Presentation
The following table summarizes the key parameters for the this compound extraction protocol. Quantitative yields of this compound can vary significantly depending on the Aspergillus flavus strain, culture conditions, and extraction efficiency.
| Parameter | Value/Description |
| Fungal Strain | Aspergillus flavus |
| Culture Medium | Yeast Extract Sucrose (YES) Broth |
| Incubation Temperature | 28°C |
| Incubation Time | 7-14 days |
| Extraction Solvent System | Methanol:Dichloromethane:Ethyl Acetate |
| Solvent Ratio (v/v/v) | 10:20:30 |
| Extraction Time | 60 minutes |
| Extraction Method | Solid-Liquid Extraction with Agitation |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound Extraction from Aspergillus flavus.
This compound Biosynthetic Gene Cluster and Proposed Pathway
Caption: this compound Biosynthesis via the afv Gene Cluster.[3]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Aflatoxins
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: This document addresses the quantification of Aflatoxins (specifically B1, B2, G1, and G2). It is presumed that the user's request for "Aflavarin" was a typographical error, as Aflatoxin is the scientifically recognized and highly regulated mycotoxin group analyzed by this methodology.
Introduction
Aflatoxins are a group of mycotoxins produced by certain molds of the Aspergillus species, notably Aspergillus flavus and Aspergillus parasiticus.[1][2] These toxins are potent natural carcinogens and can contaminate a wide range of agricultural commodities, including cereals, nuts, spices, and dried fruits, both before and after harvest.[3][4] The four major naturally occurring aflatoxins are designated as B1, B2, G1, and G2.[3][4] Aflatoxin B1 is recognized as one of the most potent environmental carcinogens.[1][3] Due to their significant risk to human and animal health, regulatory bodies worldwide have established strict maximum levels for aflatoxins in food and feed.[1][5]
This application note provides a detailed protocol for the quantitative determination of aflatoxins B1, B2, G1, and G2 using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). The method incorporates immunoaffinity column (IAC) cleanup for selective extraction and purification, followed by post-column derivatization to enhance the fluorescence signal of Aflatoxins B1 and G1, ensuring high sensitivity and accuracy.[6][7]
Principle
The method is based on the extraction of aflatoxins from a homogenized sample using a solvent mixture, typically methanol/water or acetonitrile/water.[4][8] The crude extract is then purified and concentrated using an immunoaffinity column (IAC). These columns contain monoclonal antibodies specific to the aflatoxin structures, providing a highly selective cleanup process.[7]
After elution from the IAC with methanol, the purified extract is analyzed by a reversed-phase HPLC system.[3] To achieve the required low detection limits, a post-column derivatization step is employed. This involves reacting Aflatoxins B1 and G1 (which have weaker native fluorescence) with bromine, either generated electrochemically (e.g., using a KOBRA® cell) or chemically, to form highly fluorescent derivatives.[5][6] Aflatoxins B2 and G2 are naturally fluorescent and do not require derivatization. The toxins are then detected by a fluorescence detector, and quantification is performed by comparing the peak areas of the samples to those of known concentration standards.[9]
Experimental Protocol
Materials and Apparatus
-
HPLC System: Agilent 1200 series or equivalent, including a quaternary pump, autosampler, column thermostat, and fluorescence detector (FLD).[10]
-
Post-Column Derivatization Unit: KOBRA® Cell or equivalent photochemical/electrochemical reactor.[5][11]
-
Chromatography Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm).[10]
-
Immunoaffinity Columns (IAC): Aflatoxin-specific columns (e.g., AFLAPREP®).[5]
-
High-speed blender or homogenizer.
-
Laboratory shaker.
-
Centrifuge.
-
Vacuum manifold for IAC.
-
Glass microfiber filters (e.g., Whatman GF/A).[12]
-
Syringe filters: PTFE, 0.45 µm.[10]
-
Glassware: Volumetric flasks, pipettes, vials, reagent bottles.
Reagents and Standards
-
Methanol, Acetonitrile (HPLC grade).[12]
-
Water (ultrapure, HPLC grade).[12]
-
Sodium chloride (NaCl), analytical grade.[13]
-
Phosphate Buffered Saline (PBS).[14]
-
Aflatoxin certified standards: Stock solutions of B1, B2, G1, and G2 in methanol or acetonitrile.[10][12] Caution: Aflatoxins are potent carcinogens. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).[12]
Sample Preparation: Extraction and Cleanup
The following is a general procedure adaptable for various matrices like corn, nuts, or grains.
-
Homogenization: Grind a representative portion of the sample (e.g., 200g) to a fine powder.[13]
-
Extraction:
-
Dilution:
-
Pipette a known volume (e.g., 10 mL) of the filtrate into a clean vessel.[5]
-
Dilute with a known volume of water or PBS (e.g., dilute with 40 mL of PBS) to reduce the methanol concentration, which is critical for antibody binding in the IAC.[2]
-
Filter the diluted extract through a glass microfiber filter.[12]
-
-
Immunoaffinity Column (IAC) Cleanup:
-
Allow the IAC to reach room temperature before use.
-
Pass the filtered, diluted extract (e.g., 10 mL, equivalent to 1g of sample) through the IAC at a slow, steady flow rate of 1-2 drops per second.[5][13]
-
Wash the column with 10-20 mL of purified water to remove unbound impurities.[12][13]
-
Dry the column by passing air through it for 5-10 seconds using the vacuum manifold.[12]
-
-
Elution:
-
Place a clean collection vial below the column.
-
Slowly pass 1.0 - 1.5 mL of HPLC-grade methanol through the column to elute the bound aflatoxins.[5][12]
-
Collect the entire eluate. To ensure complete recovery, a second elution with methanol can be performed.[2]
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of mobile phase or injection solvent (e.g., 1 mL of water/methanol 50:50).[5]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[10]
-
Standard Preparation
-
Intermediate Stock Solution: Prepare a mixed intermediate stock solution from the individual certified standards in acetonitrile or methanol to contain, for example, 100 ng/mL of B1/G1 and 25 ng/mL of B2/G2.[12]
-
Calibration Curve: Prepare a series of working calibration standards by serially diluting the intermediate stock solution with the mobile phase or injection solvent. A typical calibration range would be 0.1 to 10.0 µg/L.[5] For example, prepare standards equivalent to 0.25, 4, 8, 16, and 32 µg/kg.[13]
HPLC-FLD Analysis
HPLC Operating Conditions
The following table summarizes a typical set of conditions for the HPLC analysis.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm[10] |
| Mobile Phase | Isocratic mixture of Water : Methanol : Acetonitrile (e.g., 60:30:15 or 50:40:10 v/v/v)[8][10] |
| Flow Rate | 0.8 - 1.2 mL/min[8][10] |
| Injection Volume | 20 - 100 µL[5][10] |
| Column Temperature | 30 - 40 °C[6][10] |
| Fluorescence Detector | Excitation: 365 nm, Emission: 440-455 nm[3][6][8][15] |
| Post-Column Unit | KOBRA® Cell with Potassium Bromide (KBr) and Nitric Acid (HNO₃) or Photochemical Reactor[6] |
| Total Run Time | 15 - 25 minutes[8] |
Quantification
A calibration curve is generated by plotting the peak area of each aflatoxin against its concentration for the series of prepared standards. The concentration of aflatoxins in the prepared sample extracts is determined by interpolating their peak areas from this linear regression curve. The final concentration in the original sample (in µg/kg) is calculated using the following formula:
Concentration (µg/kg) = (C x V_final x D) / W_sample
Where:
-
C = Concentration from calibration curve (µg/L)
-
V_final = Final volume of the reconstituted extract (L)
-
D = Dilution factor from the extraction step
-
W_sample = Weight of the sample equivalent in the final injected solution (kg)
Data and Performance
Method Performance Characteristics
The performance of this HPLC method is robust, offering high sensitivity and excellent linearity.
| Parameter | Typical Value | Source |
| Linearity (R²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.004 - 0.05 µg/kg | [5][6] |
| Limit of Quantification (LOQ) | 0.025 - 5.0 ng/mL (in solution) | [1] |
| Recovery | 76% - 98% | [1][4] |
| Precision (RSD%) | < 2% (Intra-day), < 6% (Inter-day) | [2] |
Typical Chromatographic Data
The elution order for aflatoxins on a C18 column is typically G2, G1, B2, and B1.
| Aflatoxin | Approximate Retention Time (min) |
| Aflatoxin G2 | 8 - 9 |
| Aflatoxin G1 | 10.5 - 11.5 |
| Aflatoxin B2 | 13 - 14 |
| Aflatoxin B1 | 16 - 17 |
| (Retention times are approximate and depend on the specific column and mobile phase composition)[8] |
Visualizations
Caption: Overall workflow from sample preparation to final quantification.
Caption: Logical steps of the immunoaffinity column cleanup process.
References
- 1. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 3. agilent.com [agilent.com]
- 4. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Determination of Aflatoxin by High Performance Liquid Chromatography in Wheat Silos in Golestan Province, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 13. nucleus.iaea.org [nucleus.iaea.org]
- 14. Molecular and HPLC-based approaches for detection of aflatoxin B1 and ochratoxin A released from toxigenic Aspergillus species in processed meat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicalcasereportsint.com [clinicalcasereportsint.com]
Aflavarin Purification from Fungal Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavarin is a mycotoxin produced by various species of the Aspergillus genus, notably Aspergillus flavus. As a secondary metabolite, it is often found alongside other well-known mycotoxins, such as aflatoxins. The purification of this compound from complex fungal extracts is a critical step for its characterization, toxicological studies, and investigation of its potential pharmacological activities. This document provides detailed application notes and experimental protocols for the purification of this compound, based on established scientific literature.
Data Presentation: this compound Purification
Quantitative data on the purification of this compound is not extensively reported in the literature, with most studies focusing on the isolation and structural elucidation of a variety of metabolites. The following table summarizes typical yields obtained from the sclerotia of Aspergillus flavus as reported in foundational studies.
| Compound | Yield from 100g of Sclerotia |
| This compound | 11.0 mg |
| β-Aflatrem | 1.5 mg |
Data extracted from TePaske, M. R., Gloer, J. B., Wicklow, D. T., & Dowd, P. F. (1992). This compound and β-aflatrem: new anti-insectan metabolites from the sclerotia of Aspergillus flavus. Journal of Natural Products, 55(8), 1080–1086.
Experimental Protocols
The following protocols are based on the methods described by TePaske et al. (1992) for the isolation of this compound from the sclerotia of Aspergillus flavus.
Protocol 1: Fungal Culture and Sclerotia Production
Objective: To cultivate Aspergillus flavus and induce the formation of sclerotia, which are the primary source of this compound.
Materials:
-
Aspergillus flavus culture (strain known to produce this compound)
-
Corn kernels
-
Distilled water
-
Erlenmeyer flasks (2.8 L)
-
Autoclave
-
Incubator
Procedure:
-
Place 500g of corn kernels and 100 mL of distilled water into each 2.8 L Erlenmeyer flask.
-
Autoclave the flasks for 1 hour at 121°C to sterilize the medium.
-
After cooling, inoculate each flask with a spore suspension of Aspergillus flavus.
-
Incubate the flasks in the dark at 25°C for 4-6 weeks, or until sclerotia have formed on the surface of the corn.
-
Harvest the mature sclerotia by hand-picking them from the corn culture.
-
Dry the collected sclerotia in a desiccator over P₂O₅.
Protocol 2: Extraction and Initial Fractionation
Objective: To extract the crude mycotoxin mixture from the sclerotia and perform an initial fractionation.
Materials:
-
Dried Aspergillus flavus sclerotia
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hexane
-
Silica gel (for flash chromatography)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Grind the dried sclerotia (e.g., 100 g) to a fine powder.
-
Extract the ground sclerotia exhaustively with a 1:1 mixture of CH₂Cl₂:MeOH at room temperature. Perform the extraction three times with fresh solvent.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
Subject the crude extract to a liquid-liquid partitioning scheme between hexane and 9:1 MeOH:H₂O.
-
Separate the methanolic layer, which contains the more polar mycotoxins including this compound, and concentrate it to dryness.
Protocol 3: Chromatographic Purification of this compound
Objective: To isolate and purify this compound from the fractionated extract using column chromatography.
Materials:
-
Concentrated methanolic extract from Protocol 2
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Solvent systems:
-
Hexane
-
Ethyl acetate (EtOAc)
-
Acetone
-
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Silica Gel Flash Chromatography (Step 1):
-
Adsorb the dried methanolic extract onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel flash chromatography column packed in hexane.
-
Elute the column with a step gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is: 100% Hexane -> 9:1 Hexane:EtOAc -> 4:1 Hexane:EtOAc -> ... -> 100% EtOAc.
-
Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp. This compound-containing fractions are typically identified by their characteristic Rf value and UV absorbance.
-
Combine the fractions containing the compound of interest and concentrate them.
-
-
Silica Gel Flash Chromatography (Step 2 - if necessary):
-
Further purify the this compound-containing fractions from the first column using a second silica gel column.
-
A different solvent system, such as a hexane-acetone gradient, can be employed for improved separation.
-
Monitor the fractions by TLC as described above.
-
-
Final Purification (Crystallization):
-
Concentrate the purified fractions containing this compound to a small volume.
-
Induce crystallization by slow evaporation of the solvent or by dissolving in a minimal amount of a good solvent (e.g., acetone) and adding a poor solvent (e.g., hexane) until turbidity is observed, then allowing it to stand.
-
Collect the crystalline this compound by filtration.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound purification.
Caption: Experimental workflow for this compound purification.
Caption: Logical steps in this compound purification.
Application Note: LC-MS/MS Analysis of Aflavarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavarin is a naturally occurring isoflavonoid found in Aspergillus flavus.[1] As interest in the biological activities of fungal secondary metabolites continues to grow, robust and sensitive analytical methods are required for their detection and quantification. This document provides a detailed, albeit hypothetical, protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to a lack of published specific methods for this compound, this protocol is based on established methodologies for the analysis of structurally related isoflavonoids.[2][3][4][5][6] The provided parameters should serve as a starting point for method development and validation.
Experimental Protocols
Sample Preparation (Hypothetical)
A generic sample preparation protocol for the extraction of this compound from fungal culture or a contaminated matrix is outlined below. Optimization will be required based on the specific sample matrix.
Materials:
-
Sample containing this compound
-
Extraction Solvent: Acetonitrile:Water (80:20, v/v) with 0.1% formic acid
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Protocol:
-
Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of Extraction Solvent.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (Hypothetical)
LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (Hypothetical)
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas | Nitrogen at 45 psi |
| Drying Gas Flow | 10 L/min |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table outlines the predicted quantitative data for this compound. Note that the product ions and collision energies are theoretical and require experimental optimization. No validated data for this compound analogs (A, B, C) could be located in the scientific literature.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) |
| This compound | 455.1 [M+H]⁺ | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
LOD: Limit of Detection, LOQ: Limit of Quantification.
Visualizations
Caption: Chemical Information for this compound.
Caption: Proposed workflow for LC-MS/MS analysis of this compound.
Discussion
The presented protocol offers a comprehensive starting point for the development of a validated LC-MS/MS method for the analysis of this compound. The sample preparation procedure is a standard "dilute and shoot" approach, which is often effective for reducing matrix effects and is widely used in mycotoxin analysis.[7] The chromatographic conditions are typical for the separation of isoflavonoids on a C18 column, providing good retention and peak shape.
For the mass spectrometry detection, positive electrospray ionization is proposed, as is common for many isoflavonoids which can readily form protonated molecules [M+H]⁺. The key to a sensitive and selective LC-MS/MS method is the optimization of MRM transitions. This involves the selection of a precursor ion (in this case, the protonated molecule of this compound, m/z 455.1) and its fragmentation into characteristic product ions in the collision cell of the mass spectrometer. The collision energy required to produce the most abundant and stable product ions must be determined experimentally.
It is critical to note that this protocol is hypothetical and requires thorough validation for any specific application. Method validation should be performed according to established guidelines and should include assessments of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. The use of a stable isotope-labeled internal standard for this compound, if available, would significantly improve the accuracy and robustness of the method.
Conclusion
This application note provides a foundational, yet hypothetical, LC-MS/MS protocol for the analysis of this compound. By leveraging established methods for similar isoflavonoid compounds, researchers have a solid basis from which to develop and validate a robust and sensitive analytical method for this particular fungal metabolite. Further research is needed to identify and characterize this compound analogs and to determine optimal analytical conditions through experimental work.
References
- 1. This compound | C24H22O9 | CID 44584646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uab.edu [uab.edu]
- 4. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids [mdpi.com]
- 7. waters.com [waters.com]
Application Notes and Protocols for the Detection of Aflatoxins in Complex Biological Samples
Introduction
Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent carcinogens and contaminants of various agricultural commodities.[1][2] Their presence in food and feed poses a significant risk to human and animal health, making sensitive and reliable detection methods crucial.[1] This document provides detailed application notes and protocols for the detection of aflatoxins in complex biological samples, targeting researchers, scientists, and drug development professionals. While the user specified "Aflavarin," the vast body of scientific literature points to "Aflatoxin" as the correct and commonly used term for this class of mycotoxins. This document will proceed with the term "Aflatoxin."
Quantitative Data Summary
The following tables summarize the performance of common analytical methods for the quantification of aflatoxins in various biological matrices.
Table 1: Performance of HPLC-MS/MS and UHPLC-MS/MS Methods for Aflatoxin Detection
| Analyte | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| AFB1 | Scutellaria baicalensis | UHPLC-MS/MS | 0.03 | 0.10 | 88.7 - 103.4 | [3] |
| AFB1, AFB2, AFG1, AFG2 | Maize | HPLC-MS/MS | 0.11 - 0.36 | 0.36 - 1.19 | 50 - 120 | [4] |
| AFB1, AFB2, AFG1, AFG2, M1 | Milk (simulated) | UHPLC-MS/MS | - | 0.014 (for M1) | - | [5] |
| AFB1, AFB2, AFG1, AFG2 | Animal Feed | HPLC-FLD | 0.632 - 0.422 (ng/mL) | - | - | [6] |
| AFB1, AFB2, AFG1, AFG2, OTA, ZEN, T-2 | Agricultural Products | HPLC-MS/MS | 0.1 - 0.4 | - | - | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; AFB1: Aflatoxin B1; AFB2: Aflatoxin B2; AFG1: Aflatoxin G1; AFG2: Aflatoxin G2; M1: Aflatoxin M1; OTA: Ochratoxin A; ZEN: Zearalenone; T-2: T-2 toxin.
Table 2: Performance of ELISA Methods for Aflatoxin Detection
| Analyte | Matrix | Method | Detection Limit (ppb) | Reference |
| Total Aflatoxin | Cereals, formula feed, edible oil | Competitive ELISA | 0.02 (LOQ) | [7] |
| Total Aflatoxin | Animal feed, tissue | Competitive ELISA | 0.2 (LOD) | [8] |
| Aflatoxin B1 | Grains, nuts, cottonseeds, cereals, animal feeds | Competitive ELISA | - | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Aflatoxin Detection by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This protocol is a general guideline for the quantitative analysis of aflatoxins in complex matrices, such as medicinal herbs or food products.[3]
a. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique.[4][10]
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water/acetic acid (79/20/1, v/v/v).[11]
-
Vortex for 5 minutes.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex again for 5 minutes.
-
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at room temperature.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the supernatant.
-
Add dSPE cleanup sorbent (e.g., C18, PSA).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection into the UHPLC-MS/MS system.
b. UHPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 5 mM ammonium acetate and methanol.[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
c. Quantification
Create a calibration curve using serial dilutions of certified aflatoxin standards. The concentration of aflatoxins in the samples is determined by comparing their peak areas to the standard curve.
Aflatoxin Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the quantitative detection of total aflatoxins.[7][8]
a. Sample Preparation
-
Cereals:
-
Homogenize the sample.
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 5 mL of 70% Methanol.
-
Vortex for 5 minutes and centrifuge at 4000 r/min for 10 min.
-
Take the supernatant and dilute it with deionized water before analysis.[7]
-
-
Edible Oil/Peanut/High-Fat Feed:
-
Homogenize the sample.
-
Weigh 2 g of the homogenate, add 8 mL of N-hexane and 10 mL of 70% Methanol.
-
Vortex for 5 min and centrifuge at 4000 r/min for 10 min.
-
Take the lower liquid layer and dilute with deionized water for analysis.[7]
-
-
Meat/Fish/Shrimp:
-
Homogenize the sample.
-
Weigh 1.0 g of the homogenized sample and add 2 mL of Ethyl Acetate.
-
Vortex thoroughly and centrifuge.
-
Take the supernatant and evaporate to dryness.
-
Reconstitute the residue in hexane and a sample diluent.
-
Use the bottom aqueous phase for the ELISA assay.[8]
-
b. ELISA Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature.
-
Assay:
-
Washing: Wash the plate 4 times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.
-
Stopping Reaction: Add 100 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
c. Calculation
The concentration of aflatoxin is inversely proportional to the optical density. Calculate the concentration of aflatoxin in the samples by interpolating from a standard curve constructed using known concentrations of aflatoxin standards.
Diagrams
Aflatoxin Biosynthesis Pathway
The biosynthesis of aflatoxins is a complex process involving multiple enzymatic steps and is regulated by a gene cluster.[1][12] The pathway starts from acetyl-CoA and proceeds through several intermediates to form the final aflatoxin molecules.[13]
Caption: Simplified Aflatoxin B1 biosynthesis pathway and its genetic regulation.
Experimental Workflow for Aflatoxin Detection
The following diagram illustrates a typical workflow for the detection and quantification of aflatoxins in biological samples.
Caption: General experimental workflow for aflatoxin detection in biological samples.
References
- 1. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s4science.at [s4science.at]
- 6. Frontiers | Detection of Aflatoxins in Different Matrices and Food-Chain Positions [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. 101bio.com [101bio.com]
- 9. hygiena.com [hygiena.com]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. Frontiers | Development and Comparison of Two Multiresidue Methods for the Determination of 17 Aspergillus and Fusarium Mycotoxins in Cereals Using HPLC-ESI-TQ-MS/MS [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols for High-Throughput Screening of Aflavarin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavarin is a polyketide-derived secondary metabolite produced by various species of the genus Aspergillus, most notably Aspergillus flavus. As with many fungal secondary metabolites, this compound and its analogs present a potential source for novel bioactive compounds with applications in drug discovery and development. The discovery and optimization of this compound production necessitate robust high-throughput screening (HTS) methodologies to efficiently screen fungal strain libraries, mutant collections, and diverse culture conditions. These application notes provide detailed protocols for a comprehensive HTS workflow for this compound production, from fungal culture to quantitative analysis.
I. High-Throughput Screening Workflow for this compound Production
A systematic HTS campaign is essential for identifying high-yield this compound producers or optimal production conditions. The workflow encompasses miniaturized fungal cultivation, efficient extraction of secondary metabolites, and rapid, sensitive detection methods.
Caption: High-Throughput Screening (HTS) workflow for this compound production.
II. Experimental Protocols
Protocol 1: High-Throughput Fungal Cultivation in 96-Well Plates
This protocol describes the cultivation of Aspergillus flavus in a 96-deep-well plate format for the screening of this compound production.
Materials:
-
Aspergillus flavus strains (wild-type, mutants, or isolates)
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water with 0.05% (v/v) Tween 80
-
Sterile 96-well deep-well plates (2 mL volume) with gas-permeable seals
-
Culture medium (e.g., Yeast Extract Sucrose - YES broth)
-
Multichannel pipette
-
Hemocytometer or spectrophotometer
Procedure:
-
Spore Suspension Preparation:
-
Grow A. flavus strains on PDA plates at 28°C for 7 days until sporulation.
-
Flood the surface of the agar plate with 5 mL of sterile 0.05% Tween 80 solution.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube.
-
Filter the suspension through sterile miracloth or glass wool to remove hyphal fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer or by measuring optical density.
-
-
Plate Inoculation:
-
Dispense 1 mL of the desired culture medium into each well of a 96-deep-well plate.
-
Using a multichannel pipette, inoculate each well with 10 µL of the spore suspension (final concentration of 1 x 10^4 spores/mL).
-
Include negative control wells containing uninoculated medium.
-
Seal the plate with a sterile, gas-permeable membrane.
-
-
Incubation:
-
Incubate the plates at 28-30°C for 5-7 days.
-
For static cultures, place the plates in a standard incubator.
-
For shaking cultures, use an orbital shaker set to 150-180 rpm to ensure aeration.
-
Protocol 2: High-Throughput Solvent Extraction
This protocol is designed for the rapid extraction of secondary metabolites from the 96-well plate cultures.
Materials:
-
96-well plate fungal cultures from Protocol 1
-
Ethyl acetate (or other suitable organic solvent)
-
Plate shaker
-
Centrifuge with a plate rotor
-
96-well shallow plates for collection
Procedure:
-
Add 1 mL of ethyl acetate to each well of the 96-deep-well culture plate.
-
Seal the plate with a solvent-resistant cap mat.
-
Place the plate on a plate shaker and shake vigorously at 300 rpm for 60 minutes.
-
Centrifuge the plate at 4,000 x g for 10 minutes to separate the organic and aqueous layers and pellet the mycelia.
-
Carefully transfer 200 µL of the upper organic layer (ethyl acetate) to a new 96-well shallow plate using a multichannel pipette.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extracts in 100 µL of methanol or DMSO for subsequent analysis.
Protocol 3: Fluorescence-Based HTS Assay for Polyketide Production
This assay provides a rapid, semi-quantitative measure of polyketide production, which can be correlated with this compound levels. It is based on the natural fluorescence of many polyketide compounds.
Materials:
-
Reconstituted fungal extracts in 96-well plates from Protocol 2
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Place the 96-well plate containing the reconstituted extracts into the microplate reader.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 440 nm (these wavelengths may need optimization for this compound).
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the negative control wells (uninoculated medium) to correct for background fluorescence.
-
Identify "hits" as wells exhibiting significantly higher fluorescence compared to the average of the plate or a low-producing control strain.
Protocol 4: Quantitative Analysis of this compound by HPLC
This protocol provides a method for the accurate quantification of this compound from selected "hit" cultures.
Materials:
-
Fungal culture extracts from scaled-up positive hits
-
This compound analytical standard
-
HPLC system with a C18 column and a UV or fluorescence detector
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Perform a scaled-up culture (e.g., 50 mL in a 250 mL flask) of the hit strains.
-
Extract the entire culture with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and reconstitute the extract in a known volume of methanol (e.g., 1 mL).
-
Filter the extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, start at 30% acetonitrile and ramp up to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 330 nm or a fluorescence detector (Ex: 330 nm, Em: 415 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound analytical standard.
-
Integrate the peak area corresponding to this compound in both the standards and the samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
III. Data Presentation
Quantitative data from screening and optimization experiments should be presented in a clear and structured format to facilitate comparison.
Table 1: Effect of Culture Medium on this compound Production by A. flavus
| Culture Medium | This compound Yield (µg/mL) ± SD |
| Yeast Extract Sucrose (YES) | 45.8 ± 3.1 |
| Potato Dextrose Broth (PDB) | 28.2 ± 2.5 |
| Czapek Dox Broth | 15.6 ± 1.8 |
| Malt Extract Broth | 35.1 ± 2.9 |
Table 2: Influence of Incubation Temperature on this compound Production in YES Medium
| Temperature (°C) | This compound Yield (µg/mL) ± SD |
| 25 | 38.4 ± 2.7 |
| 28 | 46.2 ± 3.5 |
| 30 | 41.5 ± 3.0 |
| 37 | 12.3 ± 1.5 |
IV. Signaling Pathway Regulation of Polyketide Biosynthesis
The production of polyketides like this compound in Aspergillus is tightly regulated by a complex network of signaling pathways and transcription factors. Environmental cues are sensed and transduced to regulate the expression of biosynthetic gene clusters.
Caption: Regulation of polyketide biosynthesis in Aspergillus.
Application Notes and Protocols: Aflavarin Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavarin is a fungal secondary metabolite, specifically a polyketide-derived anthraquinone, known as an intermediate in the biosynthetic pathway of aflatoxins. Produced by several species of the genus Aspergillus, its biological activities and stability are of increasing interest to the scientific community. As research into the potential applications and toxicological profile of this compound expands, a clear understanding of its stability under various storage and experimental conditions is crucial for accurate and reproducible results.
These application notes provide a summary of the known and extrapolated stability data for this compound, recommend storage conditions, and detail protocols for assessing its stability. Due to the limited availability of direct stability studies on this compound, some information presented herein is based on the chemical properties of structurally related anthraquinones and the general handling procedures for fungal secondary metabolites. Researchers are advised to perform their own stability assessments for their specific applications.
Physicochemical Properties of this compound
While specific experimental data for this compound is scarce, its chemical structure as an anthraquinone allows for the inference of certain physicochemical properties.
-
Chemical Class: Polyketide, Anthraquinone
-
Solubility: Expected to be soluble in moderately polar organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO).[1][2] It is likely to have low solubility in water and non-polar solvents.[1][2]
-
Appearance: As a pure compound, it is likely to be a crystalline solid, possibly colored (yellow to reddish), which is characteristic of many anthraquinones.
This compound Stability Profile
The following tables summarize the expected stability of this compound under various conditions. This information is largely extrapolated from data on related compounds and general principles of chemical stability.
Table 1: Temperature Stability of this compound (Estimated)
| Temperature | Condition | Expected Stability | Recommendations |
| Room Temperature (~25°C) | Dry, solid | Moderate | Short-term storage (days to weeks) may be acceptable if protected from light and moisture. |
| Refrigerated (2-8°C) | Dry, solid | Good | Recommended for short to medium-term storage (weeks to months). |
| Frozen (-20°C) | Dry, solid | Excellent | Recommended for long-term storage. |
| Frozen (-80°C) | Dry, solid | Excellent | Optimal for very long-term archival storage. |
| Elevated Temperatures (>40°C) | Dry, solid | Poor | Avoid exposure to high temperatures as degradation is likely. |
Table 2: Stability of this compound in Solution (Estimated)
| Solvent | Temperature | Light Condition | Expected Stability |
| Methanol | Room Temperature | Light | Poor |
| Methanol | Room Temperature | Dark | Moderate |
| Methanol | 2-8°C | Dark | Good |
| DMSO | Room Temperature | Dark | Good |
| DMSO | 2-8°C | Dark | Excellent |
| Chloroform | Room Temperature | Dark | Moderate |
| Aqueous Buffers (near neutral pH) | Room Temperature | Dark | Poor |
Table 3: pH and Light Stability of this compound (Estimated)
| Condition | Parameter | Expected Stability | Notes |
| pH | Acidic (pH < 4) | Moderate to Good | Anthraquinone structures can be relatively stable in acidic conditions. |
| pH | Neutral (pH 6-8) | Poor to Moderate | Stability may decrease around neutral pH. |
| pH | Basic (pH > 9) | Poor | Anthraquinones are generally unstable in basic solutions.[1] |
| Light | UV or prolonged daylight | Poor | Like many complex organic molecules, this compound is likely susceptible to photodegradation.[1] |
Recommended Storage Conditions
For optimal stability and to ensure the integrity of this compound stocks, the following storage conditions are recommended:
-
Solid this compound: Store as a dry, solid powder in a tightly sealed, amber glass vial at -20°C or lower for long-term storage. The vial should be flushed with an inert gas like argon or nitrogen to displace oxygen.
-
This compound in Solution: If storage in solution is necessary, prepare stock solutions in high-purity, anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed, amber glass vials at -80°C .
Experimental Protocols
Protocol for Assessing this compound Stability (Stability-Indicating HPLC Method)
This protocol outlines a general method for determining the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).
5.1.1 Objective
To develop and validate a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products, allowing for the quantification of its degradation over time under defined stress conditions.
5.1.2 Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation studies
-
Hydrogen peroxide (H₂O₂) for oxidative stress testing
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
A C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator and/or water bath
-
Photostability chamber
5.1.3 Chromatographic Conditions (Starting Point)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Start with a higher aqueous composition and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal absorbance between 200-400 nm. Anthraquinones often have characteristic absorbances.
-
Injection Volume: 10-20 µL
5.1.4 Forced Degradation Studies
Prepare solutions of this compound (e.g., in methanol or a methanol:water mixture) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solution at 60°C for 24 hours in the dark.
-
Photodegradation: Expose a solution to UV light in a photostability chamber.
5.1.5 Sample Analysis
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
5.1.6 Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the rate of degradation under each stress condition.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the this compound peak.
Visualizations
Experimental Workflow for this compound Stability Testing
Potential Signaling Pathway Interactions of Fungal Anthraquinones
Fungal secondary metabolites, including anthraquinones, can interfere with various cellular signaling pathways. While specific pathways affected by this compound are not yet elucidated, related compounds are known to induce oxidative stress and modulate pathways like MAPK and NF-κB.
Disclaimer
The information provided in these application notes is intended for guidance and is based on the best available data, which in the case of this compound, is limited. Stability can be influenced by various factors, including the purity of the compound, the exact composition of solvents and buffers, and the presence of other substances. It is highly recommended that researchers conduct their own stability studies to validate the suitability of their storage and handling procedures for their specific experimental needs.
References
Application Notes and Protocols: Aflavarin Anti-insectan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflavarin is a secondary metabolite produced by various fungi, including those from the Aspergillus genus. While the biological activities of many fungal metabolites are well-documented, the specific anti-insectan properties of this compound are not extensively characterized. These application notes provide a comprehensive protocol for the systematic evaluation of this compound's insecticidal potential. The following protocols are designed to be adaptable to a range of insect species and laboratory settings, providing a framework for preliminary screening through to more detailed dose-response analysis.
The methodologies outlined are based on established insect bioassay techniques, including those recommended by the World Health Organization (WHO) for insecticide resistance monitoring.[1][2][3] These protocols will guide researchers in determining the toxicity of this compound, identifying potential target species, and generating quantitative data to support further investigation into its mechanism of action and potential as a bio-insecticide.
Data Presentation
Quantitative data from the bioassays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide templates for organizing your experimental results.
Table 1: Larval Feeding Bioassay - Mortality Data
| This compound Concentration (µg/mL) | No. of Larvae Tested | No. of Larvae Dead (24h) | Mortality (%) (24h) | No. of Larvae Dead (48h) | Mortality (%) (48h) | Corrected Mortality (%)* |
| Control (Solvent) | ||||||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| Concentration 3 | ||||||
| Concentration 4 | ||||||
| Concentration 5 | ||||||
| Positive Control |
*Corrected mortality should be calculated using Abbott's formula if control mortality is between 5% and 20%.
Table 2: Adult Topical Application/Contact Bioassay - Mortality Data
| This compound Dose (µ g/insect ) | No. of Adults Tested | No. of Adults Dead (24h) | Mortality (%) (24h) | No. of Adults Dead (48h) | Mortality (%) (48h) | Corrected Mortality (%)* |
| Control (Solvent) | ||||||
| Dose 1 | ||||||
| Dose 2 | ||||||
| Dose 3 | ||||||
| Dose 4 | ||||||
| Dose 5 | ||||||
| Positive Control |
*Corrected mortality should be calculated using Abbott's formula if control mortality is between 5% and 20%.
Experimental Protocols
The following protocols describe the preparation of this compound, the execution of larval and adult bioassays, and the necessary controls.
Preparation of this compound Stock and Working Solutions
A crucial first step is the preparation of stable and accurate concentrations of this compound.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO).[4] The choice of solvent will depend on the solubility of this compound and its compatibility with the chosen bioassay method.
-
Serial Dilutions: From the stock solution, prepare a series of working solutions of decreasing concentrations. For preliminary screenings, a wide range of concentrations is recommended. For dose-response assays, a narrower range with smaller increments should be used.
-
Control Solutions: A negative control solution containing only the solvent used to dissolve this compound must be prepared.[5] A positive control with a known insecticide should also be included to validate the assay.
Protocol 1: Larval Feeding Bioassay
This protocol is designed to assess the toxicity of this compound when ingested by insect larvae.
-
Insect Rearing: Use laboratory-reared, age-synchronized larvae (e.g., third-instar) to ensure uniformity in experimental subjects.[6]
-
Diet Preparation: Prepare the standard artificial diet for the chosen insect species.
-
Incorporation of this compound: While the diet is still liquid and has cooled to a suitable temperature, add a precise volume of the this compound working solution to achieve the desired final concentration. Mix thoroughly to ensure even distribution. Prepare a control diet with the solvent only.
-
Assay Setup:
-
Dispense a standardized amount of the this compound-treated diet into individual wells of a multi-well plate or small petri dishes.
-
Using a fine paintbrush, carefully transfer one larva into each well.
-
Seal the plates with a breathable membrane to allow for air exchange while preventing the larvae from escaping.
-
-
Incubation: Maintain the assay plates under controlled environmental conditions (e.g., 27°C ± 2°C, 75% ± 10% relative humidity, and a specific photoperiod).[1]
-
Data Collection: Record larval mortality at 24 and 48 hours post-exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.
Protocol 2: Adult Topical Application Bioassay
This method evaluates the contact toxicity of this compound to adult insects.
-
Insect Handling: Anesthetize adult insects of a standardized age and weight using carbon dioxide or by chilling them.
-
Topical Application:
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound working solution to the dorsal thorax of each anesthetized insect.
-
Treat a control group with the solvent only.
-
-
Post-Treatment Housing: Place the treated insects in clean holding containers with access to a food source (e.g., a 10% sugar solution).[1]
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Data Collection: Record adult mortality at 24 and 48 hours post-application.
Protocol 3: Adult Contact Bioassay (WHO Tube Test Adaptation)
This protocol is adapted from the WHO tube test and is suitable for assessing the toxicity of this compound upon contact with a treated surface.[1][2]
-
Preparation of Impregnated Papers:
-
Pipette a known volume of each this compound working solution onto filter papers (e.g., Whatman No. 1).
-
Allow the solvent to evaporate completely in a fume hood.
-
Prepare control papers treated with solvent only.
-
-
Assay Setup:
-
Line exposure tubes with the this compound-impregnated papers.
-
Introduce a known number of adult insects (e.g., 20-25) into each tube.[1]
-
-
Exposure Period: Expose the insects to the treated surface for a standardized period (e.g., 1 hour).[2]
-
Transfer to Holding Tubes: After the exposure period, transfer the insects to clean holding tubes with untreated paper and a food source.[1]
-
Incubation and Data Collection: Maintain the holding tubes under controlled conditions and record mortality at 24 hours post-exposure.[1][2]
Visualizations
Experimental Workflow for this compound Bioassays
Caption: Workflow for this compound anti-insectan activity testing.
Putative Signaling Pathway Interference
While the precise mechanism of action for this compound in insects is unknown, many fungal metabolites interfere with fundamental cellular processes. A potential area of investigation could be the disruption of key signaling pathways.
References
- 1. pacmossi.org [pacmossi.org]
- 2. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
- 3. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays [who.int]
- 4. Screening of Insecticidal and Antifungal Activities of the Culturable Fungi Isolated from the Intertidal Zones of Qingdao, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innovationtoimpact.org [innovationtoimpact.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Aflavarin Yield in Aspergillus flavus Fermentation
Disclaimer: Aflavarin is a recognized polyketide secondary metabolite produced by Aspergillus flavus. However, detailed public information regarding its specific chemical structure, biosynthetic pathway, and dedicated optimization protocols is limited. Therefore, this guide leverages established principles and methodologies for optimizing the production of other well-characterized secondary metabolites in Aspergillus flavus, such as aflatoxins, as a foundational reference. The strategies outlined here are intended to provide a robust starting point for researchers to develop and refine their own this compound production protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other secondary metabolites in Aspergillus flavus?
A1: this compound is a polyketide secondary metabolite produced by the fungus Aspergillus flavus. Polyketides are a diverse class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits. A. flavus is known to produce a wide array of secondary metabolites, including the highly studied mycotoxins, aflatoxins. Like aflatoxin, this compound biosynthesis is governed by a specific gene cluster. Understanding the regulation of these biosynthetic gene clusters is key to enhancing the yield of the desired compound.
Q2: What are the key factors influencing the yield of secondary metabolites like this compound in Aspergillus flavus fermentation?
A2: The production of secondary metabolites in Aspergillus flavus is highly sensitive to environmental and nutritional cues. Key factors include:
-
Carbon Source: The type and concentration of the carbon source are critical. Simple sugars like glucose and sucrose have been shown to induce the production of certain polyketides.
-
Nitrogen Source: The nitrogen source and the carbon-to-nitrogen (C:N) ratio significantly impact secondary metabolism. Specific amino acids such as arginine and glutamic acid can also influence production levels.
-
Temperature: Aspergillus flavus has an optimal temperature range for growth and secondary metabolite production, typically between 28-35 degrees Celsius.
-
pH: The pH of the fermentation medium can affect nutrient uptake and enzyme activity, thereby influencing yield.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of this aerobic fungus and for many of the enzymatic reactions in secondary metabolite biosynthesis.
-
Trace Elements: Metal ions like zinc can act as cofactors for enzymes involved in the biosynthetic pathways and have been shown to induce aflatoxin production.
Q3: My Aspergillus flavus culture is growing well, but the this compound yield is low. What could be the issue?
A3: High biomass does not always correlate with high yields of secondary metabolites. This phenomenon, often referred to as the "growth-product dichotomy," can be attributed to several factors:
-
Nutrient Limitation: Secondary metabolism is often triggered by the depletion of certain primary nutrients. If the medium is too rich, the fungus may prioritize vegetative growth over the production of secondary metabolites.
-
Sub-optimal Fermentation Conditions: The optimal conditions for growth may not be the same as those for secondary metabolite production. It may be necessary to shift fermentation parameters (e.g., temperature, pH) after the initial growth phase to induce product formation.
-
Regulatory Gene Expression: The expression of the this compound biosynthetic gene cluster may be repressed under your current culture conditions. Global regulatory genes such as veA and laeA are known to control the expression of multiple secondary metabolite gene clusters in Aspergillus species.
Q4: How can I extract and quantify this compound from my fermentation broth?
A4: As a polyketide, this compound is likely to be intracellular or secreted into the medium. A general approach for extraction and quantification would involve:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium with a suitable organic solvent like methanol, ethyl acetate, or a mixture thereof.
-
The culture filtrate can also be extracted with an appropriate organic solvent to recover any secreted this compound.
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying secondary metabolites. A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of water, acetonitrile, and/or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection. MS detection provides higher specificity and can aid in the identification of the compound based on its mass-to-charge ratio. Without a pure this compound standard, absolute quantification is not possible. In such cases, relative quantification (comparing peak areas between different samples) can be used to assess changes in yield.
-
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| No or poor growth of Aspergillus flavus | - Inoculum viability issues- Inappropriate media composition- Sub-optimal pH or temperature | - Check the viability and spore concentration of your inoculum.- Ensure all media components are correctly prepared and sterilized.- Optimize the initial pH of the medium (typically around 5.5-6.5).- Verify the incubator temperature is within the optimal range for A. flavus growth (28-35 degrees Celsius). |
| Good growth, but no detectable this compound | - Repression of the this compound biosynthetic gene cluster- Inappropriate fermentation conditions for secondary metabolism- Degradation of the product | - Try different carbon and nitrogen sources known to induce secondary metabolism (e.g., sucrose, specific amino acids).- Implement a two-stage fermentation, with an initial phase for growth followed by a production phase with altered conditions (e.g., temperature shift, nutrient limitation).- Analyze samples at different time points to check for product degradation. |
| Low this compound yield | - Sub-optimal nutrient concentrations- Incorrect C:N ratio- Insufficient aeration- Non-optimal pH during production phase | - Perform a nutrient optimization study (e.g., using a response surface methodology) to find the ideal concentrations of key media components.- Test different C:N ratios.- Increase agitation speed or airflow to improve oxygen transfer.- Monitor and control the pH of the fermentation broth. |
| Inconsistent yields between batches | - Variability in inoculum preparation- Inconsistent media preparation- Fluctuations in fermentation parameters | - Standardize your inoculum preparation protocol (spore age, concentration, etc.).- Use high-purity chemicals and ensure accurate weighing and mixing of media components.- Calibrate and monitor all fermentation equipment (pH probes, temperature sensors, etc.) regularly. |
| Presence of contaminating compounds in extracts | - Production of other secondary metabolites- Extraction of media components | - Optimize your HPLC method to improve the separation of this compound from other compounds.- Consider a sample clean-up step before HPLC analysis, such as solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Aspergillus flavus
-
Inoculum Preparation:
-
Grow A. flavus on Potato Dextrose Agar (PDA) plates at 30 degrees Celsius for 5-7 days until sporulation is abundant.
-
Harvest spores by flooding the plate with sterile 0.01% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Czapek-Dox broth supplemented with desired carbon and nitrogen sources).
-
Dispense the medium into baffled shake flasks (e.g., 50 mL in a 250 mL flask).
-
Inoculate the flasks with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate the flasks at 30 degrees Celsius with shaking at 180-200 rpm for the desired fermentation period (e.g., 7-14 days).
-
Withdraw samples aseptically at regular intervals for analysis.
-
Protocol 2: Extraction of Polyketide Secondary Metabolites
-
Harvesting:
-
At the end of the fermentation, harvest the culture by filtering through Miracloth or a similar material to separate the mycelium from the broth.
-
-
Mycelial Extraction:
-
Freeze-dry the mycelial biomass.
-
Grind the dried mycelium into a fine powder.
-
Extract a known weight of the powdered mycelium with a suitable solvent (e.g., methanol or ethyl acetate) by sonication or shaking for a specified time.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process 2-3 times and pool the supernatants.
-
-
Broth Extraction:
-
Extract the culture filtrate with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction 2-3 times and pool the organic extracts.
-
-
Sample Preparation for HPLC:
-
Evaporate the pooled extracts to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Filter the re-dissolved extract through a 0.22 µm syringe filter before injection into the HPLC system.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified signaling pathway for secondary metabolite production.
Overcoming Aflavarin instability during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the instability of Aflavarin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a fungal metabolite produced by Aspergillus flavus. It is a key intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins.[1][2] Like many fungal secondary metabolites, this compound is susceptible to degradation under various physical and chemical conditions encountered during extraction. This instability can lead to low recovery yields and inaccurate quantification, hindering research and drug development efforts.
Q2: What are the primary factors that contribute to this compound instability?
Based on extensive research on the closely related aflatoxins, the primary factors affecting stability are:
-
pH: this compound is expected to be unstable at pH extremes (< 3 or > 10).[3] Under alkaline conditions, the lactone ring, a key structural feature, can open, leading to degradation.[4][5] This reaction is often reversible upon acidification.[3]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. It is recommended to conduct extraction and storage at low temperatures (e.g., 4-5°C) to minimize degradation.[6][7][8]
-
Solvent Composition: this compound is prone to instability in aqueous solutions. The presence of a sufficient concentration of organic solvent, such as methanol or acetonitrile (generally >20%), is crucial for maintaining its stability.[9] For compounds with similar structures, 100% organic solvent is sometimes required for stability at room temperature.[6][7][8]
-
Light: Exposure to UV light, especially in the presence of oxygen, can cause degradation.[3] It is advisable to work in low-light conditions and use amber-colored glassware.
-
Oxidizing Agents: this compound is unstable in the presence of oxidizing agents.[3]
-
Adsorption to Surfaces: this compound may adsorb to the surface of standard borosilicate glassware, leading to losses. This can be mitigated by using silanized glass vials or by acid-washing the glassware.[7][8]
Q3: What are the ideal storage conditions for this compound extracts?
To ensure the long-term stability of this compound extracts, they should be stored at low temperatures (-20°C or below) in a suitable organic solvent (e.g., methanol or acetonitrile) in amber-colored, silanized glass vials to protect from light and prevent adsorption.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected in the final extract. | Degradation due to improper pH. | Ensure the pH of the extraction solvent and any aqueous phases are maintained within a neutral to slightly acidic range (pH 3-7). Avoid strongly acidic or alkaline conditions.[3] |
| Degradation due to high temperature. | Perform all extraction steps at low temperatures. Use pre-chilled solvents and keep samples on ice whenever possible. Store extracts at ≤ 4°C for short-term and ≤ -20°C for long-term storage.[6][7][8] | |
| Degradation in aqueous solution. | Use a solvent system with a high percentage of organic solvent (e.g., methanol/water 80:20 v/v or acetonitrile/water 90:10 v/v).[10] For maximum stability, consider using 100% organic solvent for final sample reconstitution.[6][7][8] | |
| Photodegradation. | Work under subdued light and use amber glassware or wrap containers in aluminum foil to protect the sample from light.[3] | |
| Adsorption to glassware. | Use silanized glass vials or acid-wash glassware with nitric acid prior to use to prevent adsorption of this compound to the glass surface.[7][8] | |
| Inconsistent this compound yields between extractions. | Variability in extraction time. | Standardize the duration of each extraction step to ensure consistency. |
| Incomplete extraction from the fungal matrix. | Ensure thorough homogenization of the fungal material. Consider performing multiple extractions of the same sample and pooling the extracts. | |
| Solvent evaporation during processing. | Keep sample containers tightly sealed and minimize the time samples are exposed to open air, especially if volatile solvents are used. | |
| Presence of unknown peaks in chromatogram, suggesting degradation products. | This compound degradation during extraction or analysis. | Review all extraction parameters (pH, temperature, solvent, light exposure) and optimize to minimize degradation. Analyze samples as quickly as possible after extraction. |
| Co-extraction of interfering compounds. | Optimize the extraction solvent system and consider a sample clean-up step using solid-phase extraction (SPE) to remove interfering compounds. |
Quantitative Data Summary
The following tables summarize the stability of aflatoxins, which are structurally related to this compound and serve as a valuable proxy for understanding its stability profile.
Table 1: Effect of Solvent Composition and Temperature on Aflatoxin Stability
| Aflatoxin | Solvent Composition (Organic:Water) | Temperature (°C) | Stability after 24h (% remaining) | Reference |
| B1 & B2 | Acetonitrile:Water (40:60) | 20 | Stable | [7][8] |
| Methanol:Water (60:40) | 20 | Stable | [7][8] | |
| G1 & G2 | Acetonitrile:Water (<100% Organic) | 20 | Unstable | [6][7][8] |
| Methanol:Water (<100% Organic) | 20 | Unstable | [6][7][8] | |
| 100% Organic Solvent | 20 | Stable | [6][7][8] | |
| Acetonitrile:Water (20:80) | 5 | Stable | [7][8] | |
| Methanol:Water (20:80) | 5 | Stable | [6][7][8] |
Table 2: Effect of pH on Aflatoxin Degradation
| Aflatoxin | pH | Time (hours) | Degradation (%) | Reference |
| B1 | 9 | 24 | >50 | [4] |
| G2 | 9 | 24 | >95 | [4] |
Experimental Protocols
Protocol 1: General Extraction of Aspergillus flavus Secondary Metabolites
This protocol is a general guideline for the extraction of secondary metabolites, including this compound, from fungal cultures.
-
Culture Growth: Grow Aspergillus flavus on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth) at 28°C in the dark for 7-14 days.
-
Harvesting:
-
For solid media, excise plugs of fungal mycelium and the underlying agar.
-
For liquid media, separate the mycelium from the broth by filtration.
-
-
Extraction:
-
Homogenize the fungal material (mycelium and/or agar) in a suitable extraction solvent. A commonly used solvent mixture is methanol:dichloromethane:ethyl acetate (10:20:30, v/v/v).[1] Use a sufficient volume to ensure complete immersion of the sample.
-
Agitate the mixture for at least 60 minutes at room temperature (or preferably at a lower temperature) on a shaker.
-
-
Solvent Removal:
-
Filter the extract to remove solid fungal debris.
-
Evaporate the solvent from the filtrate under a stream of nitrogen gas at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Dissolve the dried extract in a known volume of a suitable solvent for analysis, such as methanol or acetonitrile.
-
Filter the reconstituted extract through a 0.2 µm filter prior to chromatographic analysis.
-
Visualizations
This compound in the Aflatoxin Biosynthesis Pathway
The following diagram illustrates the position of this compound as a key intermediate in the biosynthesis of Aflatoxins. Understanding this pathway can provide insights into the co-extraction of related metabolites.
Caption: A simplified diagram of the Aflatoxin biosynthesis pathway highlighting this compound.
Logical Workflow for Troubleshooting this compound Extraction
This diagram outlines a systematic approach to troubleshooting common issues encountered during this compound extraction.
Caption: A decision-making workflow for troubleshooting low this compound extraction yields.
References
- 1. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Low-Temperature Degradation of Aflatoxins via Oxygen Plasma: Kinetics and Mechanism Driven by Atomic Oxygen Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficiency of different extraction solvent mixtures used in analyses of aflatoxins from a certified peanut meal reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of aflatoxins from naturally contaminated peanuts with different solvents and solvent/peanut ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aflavarin Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometry analysis of Aflavarin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound due to the presence of co-eluting, non-target compounds in the sample matrix[1][2]. These effects, particularly common in electrospray ionization (ESI) mass spectrometry, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal[1][3][4]. This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis[3].
Q2: Why are matrix effects a significant issue for this compound analysis?
A2: this compound is often analyzed in complex biological and food matrices such as cereals, nuts, spices, and animal feed[1][5][6]. These matrices contain a high concentration of endogenous components like fats, proteins, carbohydrates, and oils that can interfere with this compound's ionization process[5][7]. Given the low regulatory limits for aflatoxins, even minor signal suppression can lead to false-negative results or inaccurate quantification[7].
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The most common method to evaluate matrix effects is the post-extraction addition technique[1][8]. This involves comparing the peak area of an this compound standard prepared in a pure solvent to the peak area of a standard spiked into a blank sample extract that has already gone through the entire sample preparation process[1]. A significant difference between these two signals indicates the presence of matrix effects. Another method is post-column infusion, which provides a qualitative assessment of matrix effects across the entire chromatographic run[1][9].
Q4: What are the primary strategies to mitigate or eliminate matrix effects?
A4: There are several strategies that can be employed, often in combination:
-
Effective Sample Preparation: The goal is to remove interfering components while efficiently extracting this compound. Techniques include Solid-Phase Extraction (SPE), immunoaffinity column (IAC) cleanup, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods[2][7][10][11].
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial[1][12].
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the limit of detection (LOD)[8].
-
Advanced Calibration Techniques: Using matrix-matched calibration or, ideally, a Stable Isotope Dilution Assay (SIDA) with a stable isotope-labeled internal standard (SIL-IS) can effectively compensate for matrix effects[1][13][14]. SIL-IS are considered the gold standard as they have the same physicochemical properties as the analyte and are affected by matrix effects in the same way[15][16].
Troubleshooting Guide
Problem 1: Inconsistent signal response and poor reproducibility for this compound.
| Potential Cause | Recommended Solution |
| Variable Matrix Composition | Different batches of the same matrix can have varying compositions, leading to inconsistent matrix effects[1]. |
| Solution 1: Implement a robust sample cleanup protocol like immunoaffinity columns (IAC) or a QuEChERS-based method to remove a broader range of interferences[7][11]. | |
| Solution 2: Use a stable isotope-labeled internal standard for every sample to normalize the signal response[13][15]. | |
| Inadequate Chromatographic Separation | Co-elution of matrix components with this compound can cause unpredictable ion suppression or enhancement[1][12]. |
| Solution: Optimize the LC gradient, change the mobile phase composition, or try a different column chemistry to improve the separation of this compound from interfering compounds[12][17]. |
Problem 2: Low recovery of this compound during analysis.
| Potential Cause | Recommended Solution |
| Inefficient Extraction | The chosen extraction solvent or method may not be effectively extracting this compound from the sample matrix. |
| Solution: Test different extraction solvents and techniques. For example, ultrasonic extraction has been shown to be highly effective for aflatoxins in some matrices[18]. A mixture of acetonitrile and water is commonly used[19]. | |
| Signal Suppression | Strong ion suppression from the matrix is reducing the detected this compound signal, giving the appearance of low recovery[1][2]. |
| Solution 1: Quantify the matrix effect using the post-extraction addition method. If suppression is significant (e.g., >20%), improve the sample cleanup procedure[1][8]. | |
| Solution 2: Employ matrix-matched calibration curves, where standards are prepared in a blank matrix extract to compensate for consistent signal suppression[20][21]. | |
| Solution 3: The most reliable solution is to use a Stable Isotope Dilution Assay (SIDA), which corrects for both extraction recovery and ion suppression[6][13][22]. |
Problem 3: Significant ion suppression or enhancement is observed.
| Potential Cause | Specific Matrix Examples & Data | Recommended Solution |
| Highly Complex Matrices | Certain matrices are known to cause severe matrix effects. | Spices can cause ion suppression up to -89%[1][8]. Finished animal feeds are also challenging due to their diverse formulations[5]. |
| Solution 1: Use a more selective sample preparation method. Immunoaffinity columns are highly specific for aflatoxins and can significantly reduce matrix complexity[11][23]. The QuEChERS method with dSPE cleanup using C18 can effectively remove non-polar components[24]. | ||
| Solution 2: Dilute the sample extract. While this reduces matrix load, it may not be suitable for trace-level analysis[8]. | ||
| Solution 3: Switch the ionization polarity. For some analytes, switching from positive (ESI+) to negative (ESI-) mode can reduce matrix effects, though this is analyte-dependent[17]. |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from various studies on aflatoxin analysis, which can serve as a benchmark for this compound experiments.
| Matrix | Analytical Method | Analyte | Recovery (%) | Matrix Effect (%) | Citation |
| Almonds | LC-MS/MS SIDA | Aflatoxin B1 | 90 - 105 | Compensated by SIL-IS | [6] |
| Wheat Flour | LC-MS/MS SIDA | Aflatoxin B2 | 90 - 105 | Compensated by SIL-IS | [6] |
| Hazelnuts | LC-MS/MS | Aflatoxin B1 | 91 - 102 | Matrix-matched calibration used | [18] |
| Infant Formula | LC-MS/MS with EMR—Lipid Cleanup | Aflatoxin M1 | ~101 (RSD < 5%) | No significant effects observed | [7] |
| Maize | UHPLC-MS/MS SIDA | 11 Mycotoxins | 88 - 105 (Apparent) | Compensated by SIL-IS | [13] |
| Peanut Butter | LC-MS/MS with QuEChERS | Aflatoxins | 70 - 120 | Not specified | [24] |
| Corn | LC-MS/MS with IAC | Aflatoxins | 40 - 104.5 | N/A | [11] |
| Corn | LC-MS/MS with Filtering | Aflatoxins | 84 - 119 | N/A | [11] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Extraction Addition
This protocol is used to quantify the extent of ion suppression or enhancement.
-
Prepare this compound Standard in Solvent (Solution A): Prepare a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Prepare Blank Matrix Extract (Solution B): Extract a sample known to be free of this compound (a blank matrix) using your established sample preparation protocol.
-
Prepare Spiked Matrix Extract (Solution C): Spike a portion of the blank matrix extract (Solution B) with the this compound standard to the same final concentration as Solution A.
-
Analyze Solutions: Inject Solutions A and C into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect (ME): Use the following formula:
-
ME (%) = (Peak Area in Solution C / Peak Area in Solution A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 80% and 120% are often considered acceptable, but this depends on the method requirements.[1]
-
Protocol 2: Generic QuEChERS Sample Preparation for this compound
This is a general workflow; specific salt and sorbent compositions may need optimization.
-
Sample Homogenization: Weigh 2-5 grams of your homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (often with 1% formic acid). Shake or vortex vigorously for 1 minute.
-
Salting Out: Add a QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate)[24]. Immediately shake for 1 minute.
-
Centrifugation: Centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer a portion of the supernatant (acetonitrile layer) to a dSPE tube containing anhydrous MgSO₄ and a sorbent like PSA (to remove organic acids) and C18 (to remove fats and non-polar interferences)[24].
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge.
-
Analysis: The resulting supernatant is ready for dilution and LC-MS/MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. longdom.org [longdom.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 6. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. qascf.com [qascf.com]
- 18. Determination of aflatoxins in hazelnuts by various sample preparation methods and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 20. researchgate.net [researchgate.net]
- 21. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 22. researchgate.net [researchgate.net]
- 23. Method Validation for the Quantitative Analysis of Aflatoxins (B1, B2, G1, and G2) and Ochratoxin A in Processed Cereal-Based Foods by HPLC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. shimadzu.com [shimadzu.com]
Technical Support Center: Aflavarin/Aflatoxin Detection
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low detection sensitivity for Aflatoxins. The principles and methods described here are broadly applicable to related fluorescent mycotoxins.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for Aflatoxin detection?
A1: Commonly used methods for determining Aflatoxin levels include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) often coupled with fluorescence detection (FLD), gas chromatography (GC), and immunochemical methods like enzyme-linked immunosorbent assay (ELISA).[1] For high sensitivity and confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool.[2]
Q2: What are the primary factors that can lead to low detection sensitivity?
A2: Low sensitivity can stem from several factors, broadly categorized as intrinsic (related to the molecule's structure) and extrinsic (related to the experimental environment).[3] Key extrinsic factors include inefficient sample extraction and cleanup, matrix effects causing signal suppression, suboptimal instrument parameters (e.g., excitation/emission wavelengths, temperature), solvent effects, pH, and the presence of quenching agents like dissolved oxygen.[2][3]
Q3: My fluorescence signal is weak when using HPLC-FLD. What could be the cause?
A3: A weak fluorescence signal for Aflatoxins, particularly B1 and G1, is often due to their naturally lower fluorescence quantum yield.[4] To enhance their signal, a derivatization step is typically required.[5] This can be done pre-column with agents like trifluoroacetic acid (TFA) or, more commonly, post-column using photochemical reactors (PHRED) or electrochemical bromination (e.g., KOBRA® Cell).[4][5] Other causes can include incorrect detector settings (excitation/emission wavelengths), degraded standards, or issues with the HPLC system.
Q4: What is the "matrix effect" in LC-MS/MS analysis and how does it affect sensitivity?
A4: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] When using electrospray ionization (ESI), these interfering compounds can suppress the ionization of the target Aflatoxin, leading to a weaker signal and an underestimation of its concentration.[2] This effect is a major concern in complex matrices like cereals, spices, and animal feed.[2]
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during Aflatoxin analysis.
Issue 1: Low Signal or Poor Peak Shape in HPLC-FLD
Q: I am observing low sensitivity or broad, tailing peaks for my Aflatoxin standards and samples in my HPLC-FLD system. What steps should I take to troubleshoot this?
A: A systematic approach is needed to identify the source of the problem. Follow the workflow below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low HPLC-FLD signal.
Issue 2: Poor Analyte Recovery After Sample Preparation
Q: My Aflatoxin recovery is consistently below the acceptable range (e.g., <70%). How can I improve my extraction and cleanup protocol?
A: Low recovery is often due to an inefficient extraction solvent, analyte loss during cleanup, or degradation.
-
Optimize Extraction Solvent: Aflatoxins are soluble in polar protic solvents.[6] Acetonitrile (ACN) and methanol (MeOH), often mixed with water, are commonly used.[7][8] For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is effective.
-
Evaluate Cleanup Step: While essential, the cleanup step can be a source of analyte loss.
-
Solid-Phase Extraction (SPE): Ensure the SPE cartridge (e.g., C18) is conditioned and equilibrated properly. Do not let the sorbent run dry before sample loading. Use a gentle vacuum or positive pressure to avoid forcing the sample through too quickly.
-
Immunoaffinity Columns (IAC): IACs offer high selectivity and excellent cleanup but can be costly.[5][9] Ensure the sample extract's solvent composition is compatible with antibody binding (often requires dilution with a buffered saline solution). Check the column's capacity and ensure it is not overloaded.
-
-
Minimize Degradation: Aflatoxins can be sensitive to light and high pH. Work in a shaded area or use amber vials, and ensure extraction and final solutions are not strongly alkaline.
Caption: General experimental workflow for Aflatoxin analysis.
Issue 3: Suspected Matrix Effects in LC-MS/MS
Q: My results from spiked samples are much lower than expected when analyzing by LC-MS/MS. How can I confirm and mitigate matrix effects?
A: This is a classic sign of ion suppression.
-
Confirming Matrix Effects: A post-extraction addition experiment is the standard way to quantify this.
-
Prepare a neat standard of Aflatoxin in a clean solvent.
-
Prepare a blank sample matrix by performing your full extraction and cleanup procedure on a sample known to be free of Aflatoxins.
-
Spike the blank matrix extract with Aflatoxin at the same concentration as the neat standard.
-
Analyze both solutions. The matrix effect (%) can be calculated as: (Peak Area in Matrix / Peak Area in Solvent - 1) * 100. A negative value indicates suppression.
-
-
Mitigating Matrix Effects:
-
Improve Cleanup: The best defense is a cleaner sample. Employing a more selective cleanup method like IACs can significantly reduce interfering compounds.[10]
-
Use an Internal Standard (IS): An isotopically labeled internal standard (e.g., ¹³C-Aflatoxin B1) is the gold standard. It co-elutes with the native analyte and experiences the same matrix effects, allowing for accurate correction and quantification.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract instead of a clean solvent. This ensures that the standards and samples experience similar matrix effects.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes work. Diluting the final extract reduces the concentration of interfering compounds, thereby lessening the matrix effect. However, this may push your analyte concentration below the limit of quantification.
-
Data & Protocols
Table 1: Comparison of Common Aflatoxin Detection Methods
| Method | Typical LOD | Typical LOQ | Pros | Cons |
| ELISA | ~1-5 µg/kg | ~2-10 µg/kg | Rapid, high-throughput, field-portable, less sample cleanup needed.[1] | Prone to matrix effects, potential for cross-reactivity, less specific than chromatography.[1] |
| HPLC-FLD | 0.035 - 0.1 µg/kg | 0.1 - 0.63 µg/kg | High sensitivity and specificity, reliable, well-established.[4][11] | Requires post-column derivatization for AFB1/G1, longer analysis time.[4] |
| LC-MS/MS | 0.03 - 0.11 µg/kg | 0.05 - 1.19 µg/kg | Very high sensitivity and specificity, confirmatory, can be used for multi-mycotoxin methods.[8][12][13] | High instrument cost, susceptible to matrix effects, requires skilled operators.[2] |
Protocol: Generic QuEChERS Extraction and Cleanup for Aflatoxins in Cereal
This protocol is a general guideline and should be optimized and validated for your specific matrix and analytical system.
-
Sample Homogenization: Weigh 10 g of a finely ground, homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 40 mL of an acetonitrile:water mixture (e.g., 60:40, v/v) and 0.2 g of NaCl.[7]
-
Vortex or shake vigorously for 10 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
-
Cleanup (dSPE):
-
Transfer a 4 mL aliquot of the supernatant (the top layer) to a 15 mL tube containing a dSPE salt mixture (e.g., magnesium sulfate, PSA, C18). The exact composition depends on the matrix.
-
Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.
-
-
Final Steps:
-
Take an aliquot of the cleaned supernatant, filter through a 0.2 µm syringe filter, and transfer to an HPLC vial.
-
For increased sensitivity, an evaporation and reconstitution step can be added. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase.
-
Protocol: HPLC-FLD Method Parameters
These parameters are a starting point and require optimization.
-
HPLC System: Agilent 1200 series or equivalent.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: Isocratic or gradient elution with a mixture of water, methanol, and acetonitrile. A typical starting point is Water:Methanol:Acetonitrile (60:20:20, v/v/v).
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 40°C.[14]
-
Injection Volume: 20 µL.
-
FLD Detector:
-
Post-Column Derivatization: Use of a photochemical reactor or an electrochemical cell (KOBRA® Cell) with a reagent like pyridinium bromide perbromide (PBPB).[5]
References
- 1. COMPARISONS OF DIFFERENT METHODS FOR DETECTION OF AFLATOXIN IN GRAIN AND GRAIN PRODUCTS | International Society for Horticultural Science [ishs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Detection of Aflatoxins in Different Matrices and Food-Chain Positions [frontiersin.org]
- 5. lcms.cz [lcms.cz]
- 6. medicopublication.com [medicopublication.com]
- 7. Molecular and HPLC-based approaches for detection of aflatoxin B1 and ochratoxin A released from toxigenic Aspergillus species in processed meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. office2.jmbfs.org [office2.jmbfs.org]
- 12. Assessing the Impacts of Preanalytical Field Sampling Challenges on the Reliability of Serum Aflatoxin B1-Lysine Measurements by Use of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization and validation of a HPLC method for simultaneous determination of aflatoxin B1, B2, G1, G2, ochratoxin A and zearalenone using an experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Aflavarin Sample Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Aflavarin in experimental samples. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
This compound is a secondary metabolite produced by the fungus Aspergillus flavus.[1][2] Chemically, it is classified as an isoflavonoid and a bicoumarin derivative.[1] Its molecular formula is C24H22O9 and its CAS number is 144429-67-4.[1][3][4] The structure contains two coumarin rings linked together, with several methoxy and hydroxylmethyl functional groups. Understanding this structure is key to predicting its stability and potential degradation pathways.
Q2: What are the primary factors that can cause this compound degradation?
While specific stability studies on this compound are limited, based on its chemical structure (a complex polyketide and benzopyran derivative) and data from structurally related aflatoxins, the primary factors that can cause degradation are:
-
Light: Exposure to ultraviolet (UV) light can induce photochemical reactions in the furan ring system, similar to what is observed in aflatoxins.[5]
-
Temperature: Elevated temperatures can accelerate degradation. For instance, while aflatoxin B1 is relatively stable up to 160°C, its degradation is influenced by the matrix it is in.[6] It is prudent to assume this compound may be sensitive to heat.
-
pH: Extreme pH conditions (both acidic and alkaline) can affect the stability of the lactone rings in the coumarin structure, potentially leading to hydrolysis.[5]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the aromatic rings and other functional groups.
-
Solvent: The choice of solvent can impact stability. For related compounds like aflatoxins, solutions with higher water content are generally less stable.[7][8][9]
Q3: How should I store my this compound samples to minimize degradation?
To ensure the long-term stability of your this compound samples, the following storage conditions are recommended, based on best practices for similar fungal metabolites:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below for long-term storage. For short-term storage (up to a few days), 4°C is acceptable. | Low temperatures slow down chemical reactions that lead to degradation. |
| Light | Protect from light by using amber vials or by wrapping containers in aluminum foil. | Prevents photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of dry, pure compound. | Minimizes oxidation. |
| Form | Store as a dry, solid powder whenever possible. If in solution, use a suitable organic solvent. | Reduces the potential for hydrolysis and other solvent-mediated degradation. |
Troubleshooting Guide
Problem: I am seeing a decrease in this compound concentration in my stock solutions over time.
| Possible Cause | Suggested Solution |
| Solvent-mediated degradation | Prepare stock solutions in a high-purity, anhydrous organic solvent such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[3] Avoid aqueous solutions for long-term storage. If an aqueous buffer is required for your experiment, prepare it fresh from a concentrated stock in organic solvent just before use. |
| Adsorption to container surfaces | Use silanized glass vials for storing solutions to minimize adsorption of the compound to the glass surface. |
| Photodegradation | Ensure stock solution vials are made of amber glass or are wrapped in foil to protect from light, even when stored in a freezer or refrigerator. |
| Repeated freeze-thaw cycles | Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
Problem: My experimental results with this compound are inconsistent.
| Possible Cause | Suggested Solution |
| Degradation during the experiment | Minimize the exposure of this compound-containing samples to light and elevated temperatures during your experimental workflow. If possible, perform experimental steps on ice or in a cold room. |
| pH instability | If your experimental buffer is at a high or low pH, be aware that this could be causing degradation. Consider performing a time-course experiment to assess the stability of this compound in your specific buffer system. |
| Interaction with other sample components | Components in your sample matrix could be reacting with this compound. If you suspect this, a matrix effect study might be necessary to identify and mitigate these interactions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol provides a standardized method for preparing and storing this compound stock solutions to ensure their stability and integrity for use in various experiments.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, chloroform, or ethyl acetate)[3]
-
Silanized amber glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using an analytical balance in a fume hood.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock solution concentration.
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved.
-
For long-term storage, aliquot the stock solution into single-use silanized amber vials.
-
Store the aliquots at -20°C or below, protected from light.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound. Method optimization and validation will be required for specific matrices.
Instrumentation and Columns:
-
An HPLC system with a UV or fluorescence detector.
-
A C18 reversed-phase column is a common choice for the analysis of similar fungal metabolites.
Mobile Phase and Gradient:
-
A typical mobile phase for related compounds involves a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
The exact gradient program will need to be optimized based on the specific column and system used.
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable organic solvent.
-
The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a certified this compound standard.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: A typical experimental workflow for handling this compound samples.
Caption: A logical flow diagram for troubleshooting this compound degradation issues.
References
- 1. This compound | C24H22O9 | CID 44584646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:144429-67-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Formal Synthesis of (−)-Aflatoxin B2 Enabled by Pd-Catalyzed Carboetherification of 2,3-Dihydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Aflavarin and Aflatoxin Production in Aspergillus flavus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the production of two secondary metabolites in Aspergillus flavus: the well-known mycotoxin, aflatoxin, and the less-studied polyketide, aflavarin. This document synthesizes available experimental data on their biosynthesis, regulation, and quantitative production, offering a valuable resource for researchers in mycology, toxicology, and drug development.
Comparative Overview
Aflatoxins are a group of highly toxic and carcinogenic polyketide-derived secondary metabolites produced by several Aspergillus species, most notably A. flavus.[1][2] Aflatoxin B1 (AFB1) is the most potent natural carcinogen known.[2] In contrast, this compound is a yellow pigment, also a polyketide, that has been primarily isolated from the sclerotia of A. flavus. While its toxicity is not as extensively studied as that of aflatoxins, it has demonstrated anti-insectan properties.
A key finding in the comparative biology of these two metabolites is their co-regulation by the global regulator, veA.[3] The deletion of the veA gene has been shown to significantly down-regulate the expression of both the aflatoxin and this compound biosynthetic gene clusters, indicating a shared regulatory network.[3]
| Feature | Aflatoxin | This compound |
| Metabolite Class | Polyketide-derived furanocoumarin | Polyketide-derived bicoumarin |
| Primary Function | Mycotoxin, potent carcinogen | Pigment, anti-insectan properties |
| Primary Location of Production | Mycelia and conidia | Sclerotia |
| Key Regulator | veA, aflR (pathway-specific) | veA |
| Biosynthetic Gene Cluster | afl cluster (approx. 70 kb) | afv cluster (cluster 39) |
Biosynthetic Pathways
Both aflatoxin and this compound are synthesized via polyketide synthase (PKS) pathways, with their respective genes organized in clusters.
Aflatoxin Biosynthesis
The biosynthesis of aflatoxin is a complex process involving at least 25 enzymatic steps encoded by the afl gene cluster.[4] The pathway begins with the synthesis of a polyketide backbone from acetate and malonate units by a polyketide synthase (PksA). This backbone is then converted through a series of enzymatic reactions, including oxidations, reductions, and methylations, to form the stable intermediates norsolorinic acid, averantin, and versicolorin A, eventually leading to the production of aflatoxin B1.[2][4]
This compound Biosynthesis
The this compound biosynthetic gene cluster (cluster 39) contains five key genes: afvA, afvB, afvC, afvD, and afvE. The backbone of this compound is synthesized by a polyketide synthase encoded by afvB. The subsequent steps involve an O-methyltransferase (afvC), a methyltransferase (afvD), a cytochrome P450 (afvE), and an NADH oxidase (afvA). Deletion of the O-methyltransferase gene, afvC, has been shown to abolish this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel this compound Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aflavarin and Other Bicoumarins for Researchers and Drug Development Professionals
An In-depth Look at the Biological Activities and Mechanisms of Aflavarin, Dicoumarol, Tectorigenin, and Daidzein
In the landscape of natural product research, bicoumarins represent a fascinating class of compounds with a diverse range of biological activities. This guide provides a detailed comparative analysis of this compound, a metabolite from Aspergillus flavus, against other notable bicoumarins and isoflavonoids: dicoumarol, tectorigenin, and daidzein. This report is tailored for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in further investigation and potential therapeutic applications.
Executive Summary
This guide systematically compares the anticancer, antioxidant, and anti-inflammatory properties of this compound, dicoumarol, tectorigenin, and daidzein. While extensive quantitative data is available for dicoumarol, tectorigenin, and daidzein, information on the specific biological activities of this compound remains limited in the public domain. The available data for the three well-characterized compounds are summarized in the following tables, providing a baseline for future comparative studies involving this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of dicoumarol, tectorigenin, and daidzein. This structured format allows for a straightforward comparison of their potency in various experimental assays.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Dicoumarol | Human Colon Cancer (HCT116) | Not specified, but noted to destabilize p53[1] | [1] |
| Sea Urchin Embryo | 10 | [2] | |
| Tectorigenin | Human Ovarian Cancer (A2780) | 48.67 ± 0.31 | [3] |
| Daidzein | Human Breast Cancer (MCF-7) | 50 | [4][5] |
| Human Osteosarcoma (143B) | ~100 (48h), ~50 (72h) | [6] | |
| Human Osteosarcoma (U2OS) | ~200 (48h), ~100 (72h) | [6] | |
| This compound | Data Not Available | - |
Table 2: Comparative Antioxidant Activity (IC₅₀ values in µg/mL)
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Dicoumarol | Data Not Available | - | |
| Tectorigenin | Data Not Available | - | |
| Daidzein | DPPH Radical Scavenging | Data Not Available | |
| NO Scavenging | 35.68 | [7] | |
| This compound | Data Not Available | - |
Table 3: Comparative Anti-inflammatory Activity (IC₅₀ values)
| Compound | Assay/Model | IC₅₀ | Reference |
| Dicoumarol | Inhibition of fibrosis and inflammation in rat synoviocytes | 30 µM | [8] |
| Tectorigenin | PPARγ partial agonism | 13.3 mM | [3] |
| Daidzein | NO Scavenging | 35.68 µg/mL | [7] |
| This compound | Data Not Available | - |
Mechanisms of Action and Signaling Pathways
The therapeutic potential of these bicoumarins stems from their ability to modulate key cellular signaling pathways.
Dicoumarol: Primarily known as an anticoagulant that inhibits vitamin K epoxide reductase, dicoumarol also exhibits anticancer properties by targeting NAD(P)H:quinone oxidoreductase 1 (NQO1) and stabilizing microtubules.[1][2][9] Its anti-inflammatory effects are linked to the attenuation of NLRP3 inflammasome activation.[8]
Tectorigenin: This isoflavone exerts its anti-inflammatory effects by modulating multiple signaling pathways, including NF-κB, MAPK (ERK, JNK, p38), and TLR4.[10][11][12] It also activates the Keap1/Nrf2/HO-1 pathway, contributing to its antioxidant effects.[13]
Daidzein: As a phytoestrogen, daidzein's biological activities are diverse. Its antioxidant mechanism involves not only radical scavenging but also modulation of antioxidant enzyme systems.[14][15] The anti-inflammatory properties of daidzein are mediated through the inhibition of NF-κB and MAPK (ERK1/2) signaling pathways.[16] In cancer cells, it can induce apoptosis through the intrinsic pathway, associated with alterations in the ERα/ERβ ratio and increased reactive oxygen species (ROS) production.[4][5]
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by tectorigenin and daidzein, providing a visual representation of their mechanisms of action.
Experimental Protocols
To ensure the reproducibility and further investigation of the reported biological activities, detailed methodologies for the key experiments are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. The percentage of inhibition is calculated as: [1 - (Absorbance of sample / Absorbance of control)] * 100.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.
Signaling Pathway Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications (e.g., phosphorylation).
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
This comparative guide highlights the significant anticancer, antioxidant, and anti-inflammatory potential of the bicoumarins dicoumarol, tectorigenin, and daidzein, supported by quantitative data and established mechanisms of action. A notable gap in the current scientific literature is the lack of comprehensive biological activity data for this compound. While its anti-insectan properties are documented, its potential as an anticancer, antioxidant, or anti-inflammatory agent remains largely unexplored.
Future research should focus on elucidating the biological activities of this compound using the standardized experimental protocols outlined in this guide. Such studies would enable a direct and meaningful comparison with other bicoumarins and could uncover novel therapeutic applications for this understudied natural product. The detailed methodologies and signaling pathway diagrams provided herein serve as a valuable resource for researchers embarking on this line of inquiry.
References
- 1. researchgate.net [researchgate.net]
- 2. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pharmacological review of dicoumarol: An old natural anticoagulant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Dicoumarol attenuates NLRP3 inflammasome activation to inhibit inflammation and fibrosis in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo anti-inflammatory effects of theaflavin-3,3'-digallate on lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tmrjournals.com [tmrjournals.com]
- 16. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aflavarin's Structure: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of complex natural products like Aflavarin is paramount in drug discovery and development. While initial spectroscopic data from 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry provide foundational information, two-dimensional (2D) NMR techniques are indispensable for unambiguously confirming the intricate atomic connectivity and stereochemistry. This guide provides a comparative framework for validating the structure of this compound, a mycotoxin produced by Aspergillus flavus, using a suite of powerful 2D NMR experiments: COSY, HSQC, and HMBC.
Due to the limited availability of published, fully assigned 2D NMR data for this compound, this guide will utilize the comprehensive and well-documented NMR data of Aflatoxin G1 , a structurally analogous and closely related bicoumarin metabolite also produced by Aspergillus species. The structural similarities between this compound and Aflatoxin G1 make the latter an excellent illustrative model for demonstrating the application and interpretation of these 2D NMR techniques for structural validation.
Structural Comparison: this compound and Aflatoxin G1
This compound and Aflatoxin G1 share a common fused ring system, making the principles of 2D NMR-based structural validation transferable. Understanding the correlations in the well-characterized Aflatoxin G1 provides a robust template for interpreting the spectra of this compound and similar natural products.
Comparative 2D NMR Data for Structural Validation
The following tables summarize the expected 1H and 13C NMR chemical shifts for Aflatoxin G1. These values serve as a benchmark for comparison when analyzing the spectra of this compound. The correlations observed in COSY, HSQC, and HMBC experiments are the key to assembling the molecular puzzle.
Table 1: 1H NMR Data of Aflatoxin G1 (in CDCl3)
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-3 | 6.55 | d | 1.0 |
| H-4 | 4.90 | t | 4.0 |
| H-5 | 6.75 | s | |
| H-8 | 6.45 | d | 2.5 |
| H-9 | 6.60 | d | 2.5 |
| OMe | 3.95 | s |
Table 2: 13C NMR Data of Aflatoxin G1 (in CDCl3)
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 163.5 |
| C-3 | 100.5 |
| C-3a | 154.5 |
| C-4 | 68.0 |
| C-5 | 112.0 |
| C-5a | 104.0 |
| C-6 | 162.5 |
| C-7 | 115.0 |
| C-8 | 103.0 |
| C-9 | 145.0 |
| C-9a | 153.0 |
| C-10a | 102.5 |
| C-11a | 168.0 |
| OMe | 56.5 |
Experimental Protocols for 2D NMR Analysis
Detailed methodologies are crucial for reproducible and accurate data acquisition. The following are generalized protocols for the key 2D NMR experiments used in the structural validation of this compound and its analogues.
Sample Preparation
A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6, MeOD-d4) to a final volume of approximately 0.5-0.6 mL in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
1H-1H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] This is fundamental for establishing spin systems within the molecule.
-
Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY sequence is used.[1]
-
Acquisition Parameters:
-
Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Number of Scans (NS): Typically 2-8 scans per increment, depending on sample concentration.
-
Number of Increments (NI): 256-512 increments in the indirect dimension (F1) to achieve adequate resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment reveals direct one-bond correlations between protons and their attached carbons.[1][2] This is a highly sensitive technique for assigning carbon chemical shifts.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2) is commonly employed.
-
Acquisition Parameters:
-
1H Spectral Width (F2): Set to cover the proton chemical shift range.
-
13C Spectral Width (F1): Set to encompass the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Number of Scans (NS): 4-16 scans per increment.
-
Number of Increments (NI): 128-256 increments in the F1 dimension.
-
One-bond coupling constant (1JCH): Optimized for an average value of 145 Hz for aromatic and aliphatic carbons.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four).[1][2] This is the key experiment for connecting different spin systems and piecing together the carbon skeleton.
-
Pulse Program: A standard gradient-selected HMBC (hmbcgplpndqf) is used.
-
Acquisition Parameters:
-
1H Spectral Width (F2): Set to cover the proton chemical shift range.
-
13C Spectral Width (F1): Set to encompass the full carbon chemical shift range, including quaternary carbons.
-
Number of Scans (NS): 8-64 scans per increment, as this experiment is less sensitive than HSQC.
-
Number of Increments (NI): 256-512 increments in the F1 dimension.
-
Long-range coupling constant (nJCH): Optimized for a range of values, typically 8-10 Hz, to detect a broad range of correlations.
-
Visualizing the Validation Workflow
The logical flow of experiments and data interpretation is crucial for a systematic approach to structure validation.
Interpreting the 2D NMR Data for Structural Confirmation
The validation process involves a stepwise interpretation of the 2D NMR spectra:
-
COSY Spectrum Analysis: The cross-peaks in the COSY spectrum will reveal the proton-proton coupling networks. For Aflatoxin G1, this would confirm the connectivity within the dihydrofuran and pyran rings.
-
HSQC Spectrum Analysis: Each cross-peak in the HSQC spectrum directly links a proton to its attached carbon. This allows for the unambiguous assignment of the chemical shifts of all protonated carbons.
-
HMBC Spectrum Analysis: This is the most critical step for confirming the overall carbon skeleton. Long-range correlations will bridge the different spin systems identified from the COSY spectrum. For instance, correlations from the methoxy protons to their attached carbon and adjacent quaternary carbons are vital for placing this functional group. Similarly, correlations from protons on one ring to carbons in an adjacent ring confirm the fusion pattern of the heterocyclic system.
By systematically analyzing the data from these three core 2D NMR experiments and comparing the observed correlations with the proposed structure of this compound (using Aflatoxin G1 as a guide), researchers can achieve a high degree of confidence in their structural assignment. This rigorous approach is essential for advancing natural product research and drug development.
References
A Comparative Analysis of Aflavarin's Bioactivity and Synthetic Insecticides
For Researchers, Scientists, and Drug Development Professionals
The relentless search for novel and effective insecticides is a cornerstone of agricultural productivity and public health. While synthetic insecticides have long dominated the market, concerns over resistance development and environmental impact have spurred interest in naturally derived compounds. Aflavarin, a secondary metabolite produced by the fungus Aspergillus flavus, has emerged as a potential biopesticide. This guide provides a comprehensive comparison of the bioactivity of this compound with commonly used synthetic insecticides, supported by available experimental data and detailed methodologies.
Quantitative Bioactivity Comparison
A direct quantitative comparison of the bioactivity of isolated this compound with synthetic insecticides is challenging due to a lack of specific LD50 and LC50 values for this compound in publicly available literature. However, studies on crude extracts of Aspergillus flavus and the related mycotoxin, aflatoxin B1, provide insights into its potential insecticidal efficacy.
The following tables summarize the lethal concentrations (LC50) of Aspergillus flavus crude extract and aflatoxins against various insect species, alongside the LC50 and lethal dose (LD50) values for several classes of synthetic insecticides. It is important to note that the data for A. flavus extracts represent the combined effect of multiple metabolites and may not solely reflect the activity of this compound.
Table 1: Lethal Concentration (LC50) of Aspergillus flavus Metabolites Against Various Insect Species
| Insect Species | Metabolite/Extract | LC50 Value | Exposure Time | Citation |
| Aedes aegypti (larvae) | A. flavus crude metabolites | 18.018 mg/L | 24 hours | [1] |
| Culex quinquefasciatus (larvae) | A. flavus crude metabolites | Not specified as lowest | - | [1] |
| Anopheles stephensi (larvae) | A. flavus crude metabolites | Not specified as lowest | - | [1] |
| Odontotermes obesus (termites) | Aflatoxin B1 | 1.25 mg/mL | 24 hours | |
| Odontotermes obesus (termites) | Aflatoxin G1 | 1.50 mg/mL | 24 hours |
Table 2: Lethal Concentration (LC50) and Lethal Dose (LD50) of Common Synthetic Insecticides
| Insecticide Class | Active Ingredient | Target Insect | LC50/LD50 Value | Route of Exposure | Citation |
| Organophosphate | Temephos | Aedes aegypti larvae | LC50: 0.008 mg/L | Water | [2] |
| Pyrethroid | Cypermethrin | Neonatal rats | LD50: Not specified directly | Oral | [3] |
| Neonicotinoid | Imidacloprid | Aphis craccivora | LC50: 0.063 ppm | Residual Film | [3] |
| Spinosyn | Spinosad | Aphis craccivora | LC50: 0.912 ppm | Residual Film | [3] |
| Diamide | Flubendiamide | Aphis craccivora | LC50: 0.027 ppm | Residual Film | [3] |
Mechanisms of Action: A Comparative Overview
The efficacy of an insecticide is intrinsically linked to its mechanism of action. Synthetic insecticides typically target the insect's nervous system, leading to paralysis and death. [1][4]While the precise mechanism of this compound is not yet fully elucidated, studies on the related compound aflatoxin B1 suggest a potential mode of action.
This compound (Proposed Mechanism)
Research has indicated that aflatoxin B1 can inhibit the enzyme acetylcholinesterase (AChE). [5]AChE is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. [5]It is plausible that this compound shares this mechanism of action.
Synthetic Insecticides
Synthetic insecticides can be broadly categorized based on their mode of action: [1][4][6]
-
Organophosphates and Carbamates: These compounds, like this compound's proposed mechanism, act as acetylcholinesterase inhibitors. [1][4]* Pyrethroids: This class of insecticides targets the voltage-gated sodium channels in nerve cells, forcing them to remain open and causing repetitive nerve firing, which leads to paralysis. [7][8]* Neonicotinoids: These insecticides are agonists of the nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system and subsequent paralysis and death. [6]* GABA Receptor Antagonists: Insecticides like fipronil block the gamma-aminobutyric acid (GABA)-gated chloride channels, preventing the inhibitory action of GABA and resulting in hyperexcitation of the central nervous system. [9]
Experimental Protocols
Standardized bioassays are essential for determining the toxicity of insecticides. The following are detailed methodologies for key experiments cited in the comparison.
Larvicide Bioassay (WHO Standard Protocol)
This protocol is widely used to determine the lethal concentration (LC50) of insecticides against mosquito larvae. [2][10] Objective: To determine the concentration of a substance that is lethal to 50% of a test population of mosquito larvae over a specified period.
Materials:
-
Third or fourth instar mosquito larvae
-
Test insecticide (e.g., this compound extract, synthetic insecticide)
-
Deionized water
-
Disposable test cups (100-200 ml)
-
Pipettes and strainers
-
Log-probit analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test insecticide in deionized water. A control group with only deionized water should also be prepared.
-
Exposure: Transfer 25 healthy larvae into each test cup containing the different insecticide concentrations and the control.
-
Incubation: Maintain the test cups at a constant temperature and observe for a period of 24 to 48 hours.
-
Mortality Assessment: After the exposure period, count the number of dead and moribund larvae in each cup. Larvae are considered dead if they cannot be induced to move when probed.
-
Data Analysis: Calculate the percentage mortality for each concentration. If mortality in the control group is between 5% and 20%, correct the mortalities of the treated groups using Abbott's formula. [10]6. LC50 Determination: Use log-probit analysis to calculate the LC50 value, which is the concentration that causes 50% mortality. [10]
Topical Application Bioassay for LD50 Determination
This method is used to determine the lethal dose (LD50) of a contact poison.
Objective: To determine the dose of a substance that is lethal to 50% of a test population when applied directly to the insect's cuticle.
Materials:
-
Test insects (e.g., adult flies, cockroaches)
-
Test insecticide dissolved in a suitable solvent (e.g., acetone)
-
Microsyringe or microapplicator
-
Holding cages with food and water
-
Probit analysis software
Procedure:
-
Preparation of Dosing Solutions: Prepare a range of concentrations of the insecticide in a volatile solvent.
-
Application: Using a microsyringe, apply a precise volume (typically 1 µL) of the insecticide solution to the dorsal thorax of each insect. A control group is treated with the solvent only.
-
Observation: Place the treated insects in holding cages with access to food and water and observe for mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Record the number of dead insects at each dose.
-
LD50 Calculation: Use probit analysis to calculate the LD50, the dose that results in 50% mortality.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound (proposed) and various synthetic insecticides.
Conclusion
While this compound, a metabolite from Aspergillus flavus, shows promise as a potential biopesticide, a significant data gap exists regarding its specific insecticidal bioactivity and precise mechanism of action. Preliminary evidence from related compounds suggests a mode of action involving the inhibition of acetylcholinesterase, a target shared with established synthetic insecticides like organophosphates and carbamates. In contrast, synthetic insecticides have well-defined mechanisms of action and a wealth of quantitative bioactivity data.
Further research is imperative to isolate and characterize the insecticidal properties of pure this compound. Determining its LD50 and LC50 values against a range of pest insects and confirming its molecular target are crucial next steps. Such data will enable a more direct and robust comparison with synthetic alternatives and pave the way for its potential development as a viable and environmentally conscious pest management tool. Researchers are encouraged to utilize the outlined experimental protocols to contribute to this vital area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. dipterajournal.com [dipterajournal.com]
- 3. From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control [mdpi.com]
- 4. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory bioassay of fall armyworm (Spodoptera frugiperda) larva using various insecticides | Journal of Agriculture and Forestry University [nepjol.info]
- 7. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrethrin and Pyrethroid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.who.int [iris.who.int]
A Comparative Guide to Aflavarin Analysis: LC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of Aflavarin, a critical intermediate in aflatoxin biosynthesis, is paramount. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies, to aid in selecting the most suitable technique for specific research needs.
Quantitative Performance Comparison
The choice between LC-MS and HPLC for this compound analysis often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of key performance metrics compiled from various studies.
| Performance Metric | LC-MS/MS | HPLC-FLD (with Derivatization) | HPLC-UV/DAD |
| Limit of Detection (LOD) | 0.03 - 1.0 ng/mL[1][2] | 0.01 - 1.0 ng/mL[3] | ~1.0 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/mL[1][3] | 0.025 - 5.0 ng/mL[3] | 2.5 - 5.0 ng/mL[3] |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99[4] | >0.99[3] |
| Precision (%RSD) | <15%[1][5] | <10%[6] | Not widely reported |
| Selectivity | Very High (based on mass-to-charge ratio) | High (with fluorescence detection)[6] | Moderate (potential for interference)[3] |
| Need for Derivatization | No | Yes (for enhanced fluorescence of some aflatoxins)[4][6] | No[7] |
Experimental Workflows
The general analytical workflow for both LC-MS and HPLC involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method.
References
- 1. A sensitive confirmatory method for aflatoxins in maize based on liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a UHPLC-MS/MS Method for Quantitative Analysis of Aflatoxin B1 in Scutellaria baicalensis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. jascoinc.com [jascoinc.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
A Comparative Guide to the Metabolomics of Aflavarin-Producing vs. Non-Producing Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles of Aflavarin-producing and non-producing strains of fungi, primarily focusing on Aspergillus flavus. The information presented is supported by experimental data from peer-reviewed literature and is intended to offer insights into the metabolic distinctions that govern the biosynthesis of this and other secondary metabolites.
Introduction
Aspergillus flavus is a ubiquitous fungus capable of producing a diverse array of secondary metabolites. While much of the focus has been on the potent carcinogen aflatoxin, this species also synthesizes other bioactive compounds, including this compound. The production of these secondary metabolites is not uniform across all strains; some are prolific producers while others are non-producers. Understanding the metabolic differences between these strains is crucial for developing strategies to control mycotoxin contamination and for exploring the therapeutic potential of these compounds. This guide delves into the comparative metabolomics, experimental methodologies, and regulatory pathways that differentiate these fungal strains.
Data Presentation: Comparative Metabolite Profiles
The following table summarizes the known differences in the production of key secondary metabolites between this compound-producing (typically wild-type aflatoxigenic strains) and non-producing (often mutant or naturally non-aflatoxigenic) strains of Aspergillus flavus. It is important to note that the production of these metabolites is highly dependent on the specific strain and culture conditions.
| Metabolite Class | Metabolite | This compound-Producing Strains (Wild-Type/Aflatoxigenic) | Non-Aflavarin-Producing Strains (Mutant/Non-Aflatoxigenic) | Key Regulatory Genes |
| Polyketides | Aflatoxins (B1, B2, etc.) | High Production | Absent or Significantly Reduced | aflR, aflS, laeA, veA |
| This compound | Present | Absent or Significantly Reduced | veA, this compound gene cluster | |
| Asparasone A | Present | Absent or Significantly Reduced | asparasone gene cluster | |
| Indole-Diterpenes | Aflatrem | Present | Absent or Significantly Reduced | hbx1 |
| Non-ribosomal Peptides | Cyclopiazonic Acid (CPA) | High Production | Absent or Significantly Reduced | laeA, hbx1 |
| Terpenes | Various Volatile Terpenes | Diverse Profile | Altered Profile (strain dependent) | - |
Experimental Protocols
The following sections detail the typical methodologies employed in the comparative metabolomic analysis of fungal strains.
Fungal Strains and Culture Conditions
-
Strains : this compound-producing strains (e.g., wild-type Aspergillus flavus NRRL 3357) and non-producing strains (e.g., specific gene deletion mutants such as ΔveA or naturally occurring non-aflatoxigenic isolates) are used.
-
Culture Media : Strains are typically grown on both solid and liquid media conducive to secondary metabolite production. Common choices include Potato Dextrose Agar (PDA) for solid cultures and Yeast Extract Sucrose (YES) or Yeast Extract Peptone (YEP) for liquid cultures.
-
Incubation : Cultures are incubated under controlled conditions, often in the dark, at temperatures ranging from 28°C to 37°C for a period of 5 to 14 days to allow for sufficient biomass and metabolite accumulation.
Metabolite Extraction
-
Sample Collection : Fungal mycelia and the surrounding liquid medium (or agar) are collected separately. The mycelia are typically flash-frozen in liquid nitrogen to quench metabolic activity and then lyophilized.
-
Extraction Solvent : A polar solvent, such as methanol, ethanol, or a mixture of methanol/dichloromethane/ethyl acetate, is commonly used to extract a broad range of metabolites.
-
Extraction Procedure : The lyophilized mycelia are ground to a fine powder and extracted with the chosen solvent, often with sonication or vigorous shaking to enhance extraction efficiency. The resulting extract is then filtered or centrifuged to remove cellular debris. The supernatant containing the metabolites is collected and dried under a stream of nitrogen or using a rotary evaporator.
Untargeted Metabolomic Analysis by LC-MS
-
Instrumentation : A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an Ultra-High-Performance Liquid Chromatography (UHPLC) system is typically used.
-
Chromatographic Separation : A reversed-phase C18 column is commonly employed for the separation of secondary metabolites. A gradient elution is performed using a mobile phase consisting of water with a small percentage of an organic modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry : The mass spectrometer is operated in both positive and negative electrospray ionization (ESI) modes to detect a wide range of compounds. Data is acquired in full scan mode over a mass range of approximately m/z 50-1500.
-
Data Analysis : The raw data is processed using specialized software to perform peak picking, alignment, and normalization. Statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify significant differences in the metabolite profiles between the producing and non-producing strains. Putative identification of metabolites is achieved by comparing their accurate mass and fragmentation patterns with online databases (e.g., METLIN, PubChem) and literature data.
Mandatory Visualization
Experimental Workflow for Comparative Metabolomics
Caption: Workflow for comparative metabolomics of fungal strains.
This compound Biosynthesis Pathway
Inter-Laboratory Validation of Aflatoxin Quantification Methods: A Comparative Guide
A Note on "Aflavarin": While the intended focus of this guide was this compound, a comprehensive search of scientific literature revealed a significant lack of publicly available inter-laboratory validation studies for its quantification. In contrast, a wealth of data exists for the closely related and highly regulated mycotoxins known as aflatoxins. This guide will, therefore, focus on the well-established and validated methods for aflatoxin quantification, providing a robust framework and relevant data for researchers in the field of mycotoxin analysis. The principles and methodologies discussed are largely applicable to other fungal metabolites.
This guide provides an objective comparison of commonly employed analytical methods for the quantification of aflatoxins, supported by experimental data from various validation studies. It is intended for researchers, scientists, and professionals involved in drug development and food safety who require reliable and validated methods for mycotoxin analysis.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of three common methods for aflatoxin quantification: High-Performance Liquid Chromatography (HPLC) often coupled with fluorescence detection (FLD) or UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) | Key Advantages | Key Limitations |
| HPLC-FLD/UV | Chromatographic separation followed by fluorescence or UV detection.[1][2] Derivatization is often required to enhance the fluorescence of aflatoxins B1 and G1. | >0.990[3] | 0.01 - 0.12 µg/kg[3][4] | 0.03 - 0.32 µg/kg[3][4] | 81 - 98%[5][6] | < 15%[5] | Cost-effective, reliable, and widely available.[7][8] | Time-consuming sample preparation, may require derivatization.[9] |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.[10][11] | >0.994[12] | 0.03 - 0.36 µg/kg[10][13] | 0.10 - 1.19 µg/kg[10][13] | 70 - 119%[10][12] | < 11%[10] | High sensitivity and selectivity, no derivatization needed, can analyze multiple mycotoxins simultaneously.[10] | Higher equipment cost, potential for matrix effects.[1] |
| ELISA | Immunoassay based on the specific binding of antibodies to aflatoxins.[1] | Not always linear, often used for screening. | ~0.5 - 2 µg/kg | ~1 - 5 µg/kg | Varies widely, can be affected by matrix. | < 20% | Rapid, simple, high-throughput, and portable for field use.[1] | Prone to matrix interference leading to false positives/negatives, generally less accurate than chromatographic methods.[1] |
Experimental Protocols
Below are detailed methodologies for a representative LC-MS/MS method for aflatoxin quantification, which is often considered the gold standard for its sensitivity and specificity.
Protocol: Aflatoxin Quantification in Maize using LC-MS/MS
This protocol is a synthesized example based on common practices described in the literature.[10][12]
1. Sample Preparation (Modified QuEChERS Extraction)
-
Homogenization: Grind a representative maize sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Vortex vigorously for 3 minutes to ensure thorough mixing.
-
-
Salting-out:
-
Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes.
-
Dilution: Take an aliquot of the supernatant (the upper acetonitrile layer) and dilute it with the mobile phase to reduce matrix effects before injection.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometry (MS/MS) System: A tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive polarity.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10] Specific precursor-to-product ion transitions are monitored for each aflatoxin (B1, B2, G1, G2).
-
3. Quantification
-
Calibration: Prepare a series of calibration standards of known aflatoxin concentrations in a solvent that mimics the final sample extract.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration for each aflatoxin. The concentration of aflatoxins in the samples is then determined from this curve.
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory validation study and the general process of LC-MS/MS analysis for aflatoxins.
Caption: Workflow for an Inter-laboratory Validation Study.
Caption: General Workflow for Aflatoxin Analysis by LC-MS/MS.
References
- 1. COMPARISONS OF DIFFERENT METHODS FOR DETECTION OF AFLATOXIN IN GRAIN AND GRAIN PRODUCTS | International Society for Horticultural Science [ishs.org]
- 2. High-performance liquid chromatography ultraviolet-photodiode array detection method for aflatoxin B1 in cattle feed supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extensive Evaluation of a Method for Quantitative Measurement of Aflatoxins B1 and M1 in Animal Urine Using High-Performance Liquid Chromatography with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable HPLC Determination of Aflatoxin M1 in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Aflatoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for handling Aflatoxins, a class of mycotoxins produced by Aspergillus species. Adherence to these procedures is critical to ensure personnel safety and prevent contamination. Aflatoxins are potent toxins and known human carcinogens, requiring stringent handling measures.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to Aflatoxins. The following table summarizes the required PPE for various handling scenarios.
| PPE Component | Specification | Purpose |
| Gloves | Double nitrile gloves | Prevents skin contact. Change outer gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Fully fastened lab coat or gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N, R, or P filter) or a powered air-purifying respirator (PAPR) with an HE filter | Required when handling powdered Aflatoxin or when aerosols may be generated.[2] |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan for Handling Aflatoxins
A systematic approach to handling Aflatoxins is essential to minimize risk. The following workflow outlines the key steps from receipt to disposal.
Step-by-Step Guidance:
-
Receiving and Unpacking: Upon receipt, inspect the package for any signs of damage or leakage in a designated area. Wear appropriate PPE during unpacking.
-
Storage: Aflatoxins must be stored in a secure, locked location such as a freezer or cabinet. The storage container should be clearly labeled with "Aflatoxin," concentration, and a warning sign.
-
Preparation: All work with Aflatoxins, especially handling of powdered forms or preparing solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of aerosols. The work surface should be lined with an absorbent pad.
-
Handling: When handling Aflatoxins, always wear the prescribed PPE. Use syringes with safety features to prevent needlestick injuries. Avoid creating dust or aerosols.
-
Decontamination: All surfaces and equipment contaminated with Aflatoxins should be decontaminated. A freshly prepared 10% bleach solution is effective for this purpose, with a recommended contact time of at least 20 minutes. Following bleach treatment, surfaces should be cleaned three times with a detergent solution and then with water.
-
Waste Disposal: All Aflatoxin-contaminated waste, including pipette tips, gloves, and absorbent pads, must be collected in a designated, labeled, leak-proof container. Dispose of this waste as hazardous chemical waste according to institutional and local regulations.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Spill Cleanup Procedure:
-
Small Spills (<5 ml or 100 µg):
-
Ensure you are wearing appropriate PPE, including double nitrile gloves, a lab coat, and eye protection.
-
For liquid spills, cover with absorbent paper towels and then saturate with a 10% bleach solution. Allow a contact time of at least 20 minutes.
-
For solid spills, gently cover with wetted paper towels saturated with a 10% bleach solution to avoid raising dust. Allow a contact time of at least 20 minutes.
-
Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Clean the spill area three times with a detergent solution followed by clean water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent others from entering the contaminated area.
-
Allow only trained personnel with appropriate respiratory protection to conduct the cleanup.
-
Health Hazard Information
Aflatoxins are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), meaning they are known to cause cancer in humans. The primary target organ is the liver. Acute exposure can be fatal. Aflatoxins can be absorbed through the skin, inhaled, or ingested.[3][4]
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May be fatal if inhaled. May cause respiratory tract irritation. | Move the person to fresh air. If not breathing, give artificial respiration. Call a poison control center or doctor for further treatment advice.[2] |
| Skin Contact | May be fatal if absorbed through the skin. May cause skin irritation. | Take off contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes. Call a physician immediately.[2] |
| Eye Contact | Causes moderate eye irritation.[2] | Rinse out with plenty of water. Call an ophthalmologist.[3] |
| Ingestion | May be fatal if swallowed. | Immediately call a poison center or doctor. Rinse mouth.[3] |
Disclaimer: This information is intended for guidance purposes only and should not replace a thorough review of the manufacturer's Safety Data Sheet (SDS) and institutional safety protocols. All laboratory personnel working with Aflatoxins must receive specific training on their hazards and safe handling procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
